epsilon-Carotene, (6S,6'S)-
Description
Structure
3D Structure
Properties
CAS No. |
125411-81-6 |
|---|---|
Molecular Formula |
C40H56 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
(6S)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m1/s1 |
InChI Key |
QABFXOMOOYWZLZ-YBXBTWSUSA-N |
Isomeric SMILES |
CC1=CCCC([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of ε,ε Carotene
Carotenoids are a diverse group of pigments synthesized by all photosynthetic organisms, including plants, algae, and cyanobacteria, as well as some non-photosynthetic fungi and bacteria. mdpi.comuniprot.org Within this group, carotenoids featuring two ε-rings, such as ε,ε-carotene, are notably uncommon in nature. nih.gov The biosynthesis of ε-rings is more restricted than that of the ubiquitous β-rings, primarily occurring in plants, algae, and cyanobacteria. uniprot.org
The formation of ε,ε-carotene represents a unique branch in the carotenoid biosynthetic pathway. The cyclization of the linear precursor, lycopene (B16060), is a critical branching point. frontiersin.org In most plants, this process leads to either β,β-carotenoids (like β-carotene) or β,ε-carotenoids (like α-carotene). However, in certain species, a third "ε,ε-branch" exists, which is responsible for producing ε,ε-carotene. nih.govresearchgate.net This pathway is activated by the enzyme lycopene ε-cyclase (LCYE) when the activity of lycopene β-cyclase (LCYB) is absent or low. nih.govresearchgate.net
The most well-documented natural source of ε,ε-carotene and its derivatives is lettuce (Lactuca sativa). nih.govnih.gov In lettuce, the presence of an active LCYE enzyme allows for the synthesis of ε,ε-carotene, which can be further hydroxylated to form lactucaxanthin (B1234549) (ε,ε-carotene-3,3'-diol), another rare ε,ε-xanthophyll. nih.govnih.govresearchgate.net While the lycopene ε-cyclase from the green microalga Chlorella sorokiniana has demonstrated the ability to produce ε,ε-carotene in laboratory assays using engineered E. coli, its significant production in the alga under natural conditions is not confirmed. aocs.org The general avoidance of ε,ε-carotenoid formation in most plants suggests a tightly regulated mechanism to control the products of lycopene cyclization. nih.gov
Organ Specific and Tissue Specific Localization
The distribution of carotenoids within a plant is highly dependent on the organ and tissue type. nih.gov In photosynthetic organisms, carotenoids are essential components of chloroplasts, where they participate in light harvesting and provide protection against photooxidative damage. mdpi.comnih.gov In non-photosynthetic tissues like certain fruits and flowers, they accumulate in specialized plastids called chromoplasts, serving as attractants for pollinators and seed dispersers. youtube.commdpi.com
For ε,ε-carotene, its localization is intrinsically linked to its primary known source, lettuce (Lactuca sativa). In this plant, carotenoid synthesis and accumulation occur predominantly in the photosynthetic tissues—the leaves. nih.govresearchgate.net Research on different lettuce cultivars has revealed variations in carotenoid content between the inner and outer leaves of the head, with concentrations changing as the plant develops from a seedling to maturity. nih.govresearchgate.net This indicates a tissue-specific regulation of carotenoid biosynthesis within the same organ. As ε,ε-carotene is a product of the general carotenoid pathway in lettuce, its localization is confined to these leaf tissues.
Cellular and Subcellular Compartmentalization
The biosynthesis of all carotenoids in plants and algae is exclusively localized within plastids. mdpi.comnih.govyoutube.com The enzymes of the carotenoid pathway, including lycopene (B16060) ε-cyclase (LCYE) which is critical for ε,ε-carotene synthesis, are encoded by nuclear genes but are synthesized in the cytoplasm and subsequently imported into the plastids to perform their function. mdpi.comnih.govfrontiersin.org
In the green, photosynthetic leaves of lettuce, these processes occur within the chloroplasts. mdpi.comnih.gov Inside the chloroplast, carotenoids are integrated into the thylakoid membranes, where they are associated with protein complexes that make up the photosynthetic apparatus. nih.gov Here, they function as accessory light-harvesting pigments and are vital for quenching excess light energy to protect chlorophyll (B73375) from photodamage. researchgate.net Subcellular localization studies that fuse a green fluorescent protein (GFP) tag to carotenoid enzymes, such as lycopene cyclases, have visually confirmed their specific location within the chloroplasts of leaf cells. aocs.orgfrontiersin.org Therefore, the synthesis and functional site of ε,ε-carotene within the plant cell is the chloroplast.
Quantitative Variability and Environmental Influences on Distribution
Upstream Isoprenoid Pathway Precursors
The foundation for all carotenoids, including ε,ε-carotene, is laid in the early stages of isoprenoid biosynthesis. These initial steps provide the essential five-carbon building blocks that are sequentially assembled to create the larger carotenoid structure.
Methylerythritol 4-Phosphate (MEP) Pathway Integration
In plants and many bacteria, the biosynthesis of isoprenoid precursors for carotenoids predominantly occurs via the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. bioone.orgnih.gov This pathway is an alternative to the mevalonate (B85504) (MVA) pathway found in the cytoplasm of plants, animals, and fungi. nih.govwikipedia.org The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. wikipedia.orgaocs.org A series of enzymatic reactions then converts these initial substrates into the fundamental C5 isoprenoid units. nih.gov While there is evidence of some exchange of isoprenoid precursors between the cytosolic MVA and plastidial MEP pathways, plant carotenoids are primarily derived from the MEP pathway. nih.gov The MEP pathway is not only responsible for producing carotenoid precursors but also plays a role in the plant's response to oxidative stress. nih.gov
Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Generation
The MEP pathway culminates in the production of two crucial five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govpnas.org These two molecules are the universal building blocks for all isoprenoids, including carotenoids. pnas.orgnih.gov While the MEP pathway can produce a mixture of both IPP and DMAPP, the enzyme isopentenyl diphosphate isomerase (IDI) can interconvert them, ensuring a balanced supply for subsequent reactions. nih.gov In organisms that solely rely on the MVA pathway, IDI is essential for the formation of DMAPP. nih.gov
Geranylgeranyl Diphosphate (GGPP) Synthesis
The next stage involves the sequential head-to-tail condensation of IPP and DMAPP units to form larger prenyl diphosphate molecules. One molecule of DMAPP is combined with three molecules of IPP to generate the 20-carbon (C20) molecule, geranylgeranyl diphosphate (GGPP). nih.govnih.gov This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). researchgate.netnih.gov GGPP is a critical branch-point intermediate, serving as the direct precursor not only for carotenoids but also for other essential plastidial isoprenoids such as chlorophylls (B1240455), tocopherols, and gibberellins. nih.govmdpi.com The activity of GGPPS can therefore influence the metabolic flux towards different classes of compounds. nih.gov
| Precursor | Description | Key Enzyme(s) |
| Pyruvate & Glyceraldehyde 3-Phosphate | Starting materials for the MEP pathway. | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) |
| Isopentenyl Diphosphate (IPP) | A five-carbon isoprenoid precursor. | Isopentenyl Diphosphate Isomerase (IDI) |
| Dimethylallyl Diphosphate (DMAPP) | A five-carbon isoprenoid precursor, isomer of IPP. | Isopentenyl Diphosphate Isomerase (IDI) |
| Geranylgeranyl Diphosphate (GGPP) | A twenty-carbon precursor for carotenoids and other isoprenoids. | Geranylgeranyl Diphosphate Synthase (GGPPS) |
Early Converged Carotenoid Pathway Steps to Lycopene (B16060)
With the formation of GGPP, the biosynthesis pathway enters the dedicated carotenoid production line. The following steps involve the formation and modification of the initial C40 hydrocarbon backbone.
Oxidative Desaturation and Isomerization Sequence to All-trans-Lycopene
The colorless 15-cis-phytoene (B30313) undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene. This transformation is crucial as it introduces the conjugated double bond system that is responsible for the characteristic light-absorbing properties and antioxidant activity of carotenoids.
This multi-step process involves at least four key enzymes:
Phytoene (B131915) desaturase (PDS) : Introduces two double bonds into 15-cis-phytoene.
ζ-carotene desaturase (ZDS) : Adds two more double bonds.
ζ-carotene isomerase (Z-ISO) : Catalyzes a cis-to-trans isomerization.
Carotenoid isomerase (CRTISO) : Completes the isomerization to yield the all-trans configuration of lycopene. researchgate.net
The degradation of lycopene can occur through isomerization and auto-oxidation, particularly when exposed to heat and light. researchgate.netresearchgate.net While all-trans-lycopene is the most common form in fresh tomatoes, processing can lead to the formation of various cis-isomers. researchgate.netnih.gov
| Intermediate | Enzyme | Function |
| 15-cis-Phytoene | Phytoene Synthase (PSY) | Condensation of two GGPP molecules. |
| Phytofluene | Phytoene Desaturase (PDS) | Desaturation. |
| ζ-Carotene | Phytoene Desaturase (PDS) | Desaturation. |
| Neurosporene | ζ-Carotene Desaturase (ZDS) | Desaturation. |
| Lycopene | ζ-Carotene Desaturase (ZDS) & Carotenoid Isomerase (CRTISO) | Desaturation and Isomerization. |
Phytoene Desaturase (PDS) Activity
Phytoene desaturase (PDS) is a key enzyme that catalyzes the first two desaturation steps in the pathway. techscience.com It acts on the colorless substrate 15-cis-phytoene, introducing two double bonds at the C11 and C11' positions. This reaction also involves the isomerization of the existing double bonds at C9 and C9' from trans to cis. wikipedia.org The product of PDS activity is 9,15,9′-tri-cis-ζ-carotene. wikipedia.orgoup.com This enzymatic step is a crucial rate-limiting stage in carotenoid biosynthesis. techscience.comnih.gov The electrons from this dehydrogenation are transferred to plastoquinone (B1678516) in the plastid membrane. wikipedia.org
ζ-Carotene Desaturase (ZDS) Function
Following the action of an isomerase on the PDS product, ζ-carotene desaturase (ZDS) performs the subsequent two desaturation steps. uniprot.orgnih.gov ZDS introduces two additional double bonds at the C7 and C7' positions of its substrate, 9,9'-di-cis-ζ-carotene. oup.comuniprot.org This enzymatic activity leads to the formation of a poly-cis-lycopene, specifically 7,9,7',9'-tetra-cis-lycopene (also known as prolycopene). uniprot.orgoup.com Like PDS, ZDS is a membrane-bound enzyme located in plastids and plays an essential role in the production of colored carotenoids. wikipedia.orguniprot.org
Carotenoid Isomerase (CRTISO) and ζ-Carotene Isomerase (Z-ISO) Roles
The conversion of poly-cis-carotenoids to the all-trans form necessary for cyclization requires the activity of two distinct isomerases in plants. oup.comaocs.org
ζ-Carotene Isomerase (Z-ISO): This enzyme acts on the product of PDS, 9,15,9′-tri-cis-ζ-carotene. nih.govnih.gov Z-ISO specifically catalyzes the cis-to-trans isomerization of the central 15-15' double bond, converting its substrate into 9,9′-di-cis-ζ-carotene. oup.comnih.govmdpi.com This product is the required substrate for the next enzyme in the pathway, ZDS. oup.com In photosynthetic tissues, light can partially mediate this isomerization, but Z-ISO is essential for carotenoid production in non-photosynthetic tissues or in darkness. nih.govmdpi.com
Carotenoid Isomerase (CRTISO): After ZDS has produced 7,9,7',9'-tetra-cis-lycopene, CRTISO is responsible for isomerizing the remaining cis double bonds at the C7, C9, C7', and C9' positions into the trans configuration. nih.govoup.com The final product is all-trans-lycopene, the linear and symmetrical precursor for the subsequent cyclization reactions. researchgate.netresearchgate.net The discovery of CRTISO demonstrated that plants require three enzymes (PDS, ZDS, and CRTISO), in addition to Z-ISO, to convert phytoene into all-trans-lycopene, a departure from the single-enzyme system found in some bacteria. nih.gov
| Enzyme | Substrate | Product | Function |
| Phytoene Desaturase (PDS) | 15-cis-Phytoene | 9,15,9′-tri-cis-ζ-Carotene | Introduces two double bonds |
| ζ-Carotene Isomerase (Z-ISO) | 9,15,9′-tri-cis-ζ-Carotene | 9,9′-di-cis-ζ-Carotene | Isomerizes the 15-15' cis bond |
| ζ-Carotene Desaturase (ZDS) | 9,9′-di-cis-ζ-Carotene | 7,9,7',9'-tetra-cis-Lycopene | Introduces two additional double bonds |
| Carotenoid Isomerase (CRTISO) | 7,9,7',9'-tetra-cis-Lycopene | all-trans-Lycopene | Isomerizes multiple cis bonds to trans |
Lycopene Cyclization: The Branching Point to ε,ε-Carotene
The formation of all-trans-lycopene represents a critical bifurcation in the carotenoid biosynthetic pathway. aocs.orgnih.gov From this point, the linear molecule can be cyclized to form carotenoids with different end groups, which determines the subsequent products. The synthesis of ε,ε-carotene is dictated by the specific action of lycopene epsilon-cyclases.
Lycopene Cyclase (LCY) Family of Enzymes
The cyclization of lycopene is catalyzed by a family of enzymes known as lycopene cyclases (LCYs). nih.gov In plants, the two primary types are lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). nih.govnih.gov
LCYB introduces a β-ionone ring at the ends of the lycopene molecule.
LCYE introduces an ε-ionone ring.
The combined or separate actions of these enzymes lead to the production of α-carotene (one β-ring and one ε-ring) and β-carotene (two β-rings), which are precursors to the majority of plant xanthophylls like lutein and zeaxanthin (B1683548). aocs.orgnih.gov The formation of ε,ε-carotene, which contains two ε-rings, is less common in plants and depends entirely on the specific activity of LCYE. nih.govnih.gov
Specificity and Mechanism of Lycopene Epsilon Cyclase (LCYE) in ε-Ring Formation
Lycopene epsilon-cyclase (LCYE) is the specific enzyme responsible for creating the ε-ring structure that defines ε-carotene. aocs.orgpnas.org The mechanism involves the protonation of a terminal double bond, followed by a cyclization cascade to form the six-membered ε-ring. Unlike the formation of the β-ring, the ε-ring retains a double bond within the ring structure at a different position. The activity and specificity of LCYE enzymes can vary significantly between plant species, which dictates the final carotenoid profile. pnas.orgmdpi.com For instance, the LCYE from romaine lettuce (Lactuca sativa) is capable of efficiently adding two ε-rings to lycopene to form the bicyclic ε,ε-carotene (lactucaxanthin is the dihydroxylated form). pnas.orgscispace.com
Preferential Formation of Monocyclic δ-Carotene (ε,ψ-Carotene)
A significant finding in carotenoid research is that the LCYE enzyme from many plants, including the model organism Arabidopsis thaliana, functions as a mono-cyclase. nih.govpnas.org This means it efficiently adds only one ε-ring to the symmetrical lycopene substrate. The product of this single cyclization event is δ-carotene (ε,ψ-carotene), a monocyclic carotenoid with one ε-ring and one uncyclized (ψ) end. nih.govpnas.orghubbry.com
This inability to catalyze the introduction of a second ε-ring is a key regulatory mechanism. nih.govnih.gov It prevents the widespread formation of ε,ε-carotenoids and channels the δ-carotene intermediate towards the synthesis of α-carotene (and subsequently lutein) through the action of LCYB on the remaining linear end. nih.gov Research comparing the LCYE enzymes from Arabidopsis and lettuce revealed that a single amino acid acts as a molecular switch determining whether the enzyme is a mono- or bi-cyclase. pnas.orgscispace.com This highlights the precise molecular control exerted at this branching point of carotenoid biosynthesis.
| Enzyme Source | Activity Type | Substrate | Primary Product(s) |
| Arabidopsis thaliana LCYE | Mono-cyclase | Lycopene | δ-Carotene (ε,ψ-carotene) |
| Lactuca sativa (Lettuce) LCYE | Bi-cyclase | Lycopene | ε,ε-Carotene |
Stereochemical Control Leading to (6S,6'S)-Configuration
The formation of the ε-rings in ε,ε-carotene is under strict stereochemical control, resulting in the specific (6S,6'S)-configuration. This precision is dictated by the enzymatic activity of lycopene ε-cyclase (LCYE). The cyclization mechanism involves a proton attack at one end of the linear lycopene molecule, followed by a ring closure. The specific folding of the substrate within the active site of the LCYE enzyme ensures that the resulting ε-ring has the S-configuration at the C6 and C6' positions.
In most plants, LCYE functions as a mono-cyclase, meaning it typically adds only one ε-ring to lycopene, forming δ-carotene (ε,ψ-carotene). mdpi.comnih.govresearchgate.net The subsequent cyclization of the other end of the molecule is usually carried out by lycopene β-cyclase (LCYB) to form α-carotene (β,ε-carotene). mdpi.comresearchgate.net This mono-cyclase activity is a key regulatory point in carotenoid biosynthesis. mdpi.comnih.govresearchgate.net
Molecular Constraints Preventing Formation of Di-ε-Ringed Carotenoids in Most Organisms
The rarity of carotenoids with two ε-rings in most organisms is not accidental but is due to inherent molecular constraints within the lycopene ε-cyclase (LCYE) enzyme. nih.govpnas.org The active site of most plant LCYEs is structured in such a way that after the first cyclization event to form an ε-ring, the resulting monocyclic product, δ-carotene, is not a favorable substrate for a second cyclization by the same enzyme. researchgate.netpnas.org
This inability to perform a second cyclization is a crucial mechanism to prevent the widespread formation of ε,ε-carotenoids, which are not typically utilized in the photosynthetic apparatus of most plants. nih.govresearchgate.net Research comparing mono- and bi-functional LCYEs has identified specific amino acid residues that act as a "molecular switch," determining whether the enzyme will catalyze one or two cyclizations. pnas.org In mono-functional LCYEs, the presence of a non-polar amino acid, such as leucine, in a critical position within the active site is thought to sterically hinder the proper positioning of the uncyclized end of δ-carotene, thereby preventing the second ring formation. pnas.org This ensures that the metabolic flux is directed towards the essential β,ε-carotenoids like lutein, rather than accumulating "inappropriate" ε,ε-carotenoids. nih.govresearchgate.net
Exceptions and Mechanisms for ε,ε-Carotene Accumulation (e.g., Lactucaxanthin (B1234549) Synthesis)
While the formation of di-ε-ringed carotenoids is generally restricted, notable exceptions exist in certain organisms, such as lettuce (Lactuca sativa). mdpi.comuniprot.org Lettuce is known to accumulate significant amounts of lactucaxanthin, a di-hydroxy derivative of ε,ε-carotene. mdpi.comnih.gov This accumulation is made possible by a specific variant of lycopene ε-cyclase found in lettuce that functions as a bi-cyclase. mdpi.compnas.org
The LCYE from Lactuca sativa possesses the ability to catalyze the addition of two ε-rings to lycopene, forming ε,ε-carotene. mdpi.compnas.org Studies involving chimeric enzymes and site-directed mutagenesis have revealed that a single amino acid substitution can convert a mono-cyclase into a bi-cyclase. pnas.org Specifically, the presence of a histidine or arginine residue at the key "molecular switch" position in the lettuce LCYE allows for both cyclization events to occur efficiently. pnas.org This bi-functional LCYE provides the necessary precursor for the synthesis of lactucaxanthin. mdpi.comnih.gov In the absence of a competing lycopene β-cyclase, this specialized LCYE can lead to the significant accumulation of ε,ε-carotene and its derivatives. nih.gov
Comparative Analysis with Lycopene Beta Cyclase (LCYB) and α-Carotene Synthesis
Enzymatic Activity and Product Formation:
Lycopene ε-Cyclase (LCYE): As previously discussed, LCYE is primarily responsible for the formation of the ε-ring. In most plants, it acts as a mono-cyclase, converting one end of lycopene to an ε-ring to produce δ-carotene. mdpi.comnih.govresearchgate.net
Lycopene β-Cyclase (LCYB): In contrast, LCYB catalyzes the formation of a β-ring. LCYB is typically a bi-functional enzyme, meaning it can add a β-ring to both ends of the lycopene molecule. mdpi.comresearchgate.net This process occurs in a two-step manner, with the formation of the monocyclic γ-carotene as an intermediate, which is then rapidly converted to the bicyclic β-carotene. mdpi.com
Competition for Substrate and Synthesis of α-Carotene:
Both LCYE and LCYB compete for the same substrate, lycopene. mdpi.combiorxiv.org The relative activities and expression levels of these two enzymes determine the flux of lycopene down the α-carotene or β-carotene branches of the pathway. nih.gov The synthesis of α-carotene, which contains one ε-ring and one β-ring, is a collaborative effort between LCYE and LCYB. mdpi.comresearchgate.net The process is initiated by LCYE, which adds an ε-ring to lycopene to form δ-carotene. Subsequently, LCYB acts on the uncyclized end of δ-carotene to add a β-ring, resulting in the formation of α-carotene. nih.gov
The following table summarizes the key differences between LCYE and LCYB:
| Feature | Lycopene ε-Cyclase (LCYE) | Lycopene β-Cyclase (LCYB) |
| Primary Product | δ-Carotene (monocyclic) | β-Carotene (bicyclic) |
| Ring Type Formed | ε-ring | β-ring |
| Typical Functionality | Mono-cyclase (in most plants) | Bi-cyclase |
| Role in α-Carotene Synthesis | Initiates by forming the ε-ring of δ-carotene | Completes the synthesis by adding a β-ring to δ-carotene |
This competitive and cooperative interaction between LCYE and LCYB is a fundamental regulatory mechanism that allows plants to control the production and relative proportions of β,β-carotenoids (like β-carotene) and β,ε-carotenoids (like α-carotene and its derivative, lutein), while generally avoiding the formation of ε,ε-carotenoids. nih.govresearchgate.net
Gene Identification and Characterization: Focusing on LCYE Genes
The cornerstone of ε,ε-carotene biosynthesis lies in the activity of lycopene epsilon-cyclase, encoded by LCYE genes. These genes have been identified and characterized in a variety of plant species, providing critical insights into their role in the carotenoid biosynthetic pathway. researchgate.netmdpi.com In allotetraploid tobacco (Nicotiana tabacum), two distinct Ntε-LCY genes, Ntε-LCY1 and Ntε-LCY2, have been cloned and studied. researchgate.netdntb.gov.ua These genes exhibit similar expression patterns across different tissues, with the highest levels of expression observed in leaves, indicating their significant role in leaf growth and development. nih.gov Functional analyses using CRISPR/Cas9-mediated mutations of these genes in N. tabacum have revealed that while both are involved in carotenoid biosynthesis, they have distinct biological functions. For instance, mutation of Ntε-LCY2 led to a more substantial increase in chlorophyll (B73375) and various carotenoid components, as well as enhanced stress resistance under high light conditions, compared to mutations in Ntε-LCY1. researchgate.net
In maize (Zea mays), the lcyE gene is located on chromosome 8 and plays a crucial role in regulating the flux of lycopene into the α-carotene versus the β-carotene branches of the carotenoid pathway. nih.gov Allelic variations within the lcyE gene, particularly in the 5' untranslated region (UTR), have been shown to significantly influence the accumulation of provitamin A carotenoids. nih.gov Similarly, studies in tomato (Solanum lycopersicum) have identified single nucleotide polymorphisms (SNPs) in the promoter and intronic regions of the lycopene epsilon-cyclase gene, suggesting that its regulation is, to a large extent, transcriptional. dost.gov.ph
The characterization of LCYE genes extends to microalgae as well. In the lutein-rich marine green microalga Chlorella sorokiniana FZU60, the CsLCYE gene was isolated and identified. mdpi.com Functional assays revealed that CsLCYE possesses strong ε-monocyclase activity, converting lycopene to δ-carotene, and a weaker ε-bicyclase activity, producing ε-carotene. mdpi.com This highlights the variability in LCYE function across different organisms.
| Gene | Organism | Key Findings |
| Ntε-LCY1, Ntε-LCY2 | Nicotiana tabacum | Differing biological functions, with Ntε-LCY2 having a greater impact on carotenoid content and stress resistance. researchgate.net |
| lcyE | Zea mays | Located on chromosome 8; allelic variation in the 5' UTR affects provitamin A levels. nih.gov |
| Lycopene epsilon-cyclase | Solanum lycopersicum | SNPs in regulatory regions suggest transcriptional control of the gene. dost.gov.ph |
| CsLCYE | Chlorella sorokiniana | Exhibits both ε-monocyclase and weak ε-bicyclase activity. mdpi.com |
Post-Translational Regulation of LCYE Activity
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can dynamically alter the activity, stability, and localization of enzymes in response to cellular and environmental cues. libretexts.orgmdpi.comlibretexts.org While transcriptional regulation of LCYE genes is well-documented, specific research on the post-translational regulation of LCYE activity is an emerging area. General mechanisms of PTM include phosphorylation, acetylation, and the attachment of lipid groups, which can modify the structure and function of the target protein. libretexts.orglibretexts.org For instance, the phosphorylation of an enzyme can alter its interaction with other proteins or change its catalytic efficiency. nih.gov It is conceivable that LCYE activity is modulated by such PTMs to fine-tune the flux of carotenoids through the α- and β-branches of the pathway in response to developmental signals or environmental stresses like high light. nih.gov However, detailed studies identifying the specific PTMs of LCYE and the kinases or other enzymes involved are yet to be extensively reported.
Genetic and Transcriptional Regulation of ε,ε Carotene Biosynthesis
Transcriptional Control of Key Biosynthetic Genes (LCYE, PSY, etc.)
The rate and direction of flux through the carotenoid biosynthetic pathway are largely determined by the transcript abundance of its constituent enzyme-encoding genes. Among these, Lycopene (B16060) epsilon-cyclase (LCYE) is a critical control point, as it catalyzes the formation of the ε-ring in α-carotene, the immediate precursor to ε,ε-carotene. The transcriptional regulation of LCYE, alongside other pivotal genes like Phytoene (B131915) synthase (PSY), dictates the balance between the α- and β-branches of the pathway.
In many plants, the expression of LCYE is inversely correlated with the accumulation of β-carotene-derived carotenoids. For instance, during tomato fruit ripening, a significant downregulation of SlLCYE transcript levels is observed, which contributes to the massive accumulation of lycopene and β-carotene. mdpi.com This downregulation is a key component of the ripening program, ensuring the characteristic red color of the fruit.
Several transcription factors have been identified as putative regulators of carotenoid biosynthesis genes, including LCYE. In chili pepper, co-expression analyses have implicated various transcription factors, such as those from the bHLH, Dof, C2H2, and HD-ZIP families, as potential regulators of LCYE expression. nih.gov Furthermore, in papaya, the transcription factor CpNAC2 has been shown to directly bind to the promoters of several carotenoid biosynthesis genes, including CpLCYE, acting as a transcriptional activator. nih.gov These findings highlight the complex transcriptional networks that converge to control the expression of key genes like LCYE.
Developmental and Tissue-Specific Regulation
The biosynthesis of ε,ε-carotene is subject to stringent developmental and tissue-specific control, reflecting the diverse functions of α-branch carotenoids in different plant organs and at various stages of development. This regulation is achieved through the differential expression of carotenoid biosynthesis genes, leading to distinct carotenoid profiles in tissues such as leaves, roots, flowers, and fruits.
The expression of LCYE exhibits significant variation across different plant organs and developmental stages. In tobacco, NtLCYE genes are expressed in roots, stems, leaves, flowers, and young fruit, with the highest levels typically found in photosynthetic leaves, where lutein (B1675518) is a major carotenoid. researchgate.net Similarly, in durum wheat, both the A and B genome copies of LCYE show increasing expression in grains during development, although this does not directly correlate with lutein concentration, suggesting complex post-transcriptional regulation. jipb.net
A study on different colored carrot cultivars provides a clear example of tissue-specific and developmental regulation of carotenoid gene expression. The expression of LCYE was found to be significantly higher in yellow carrot roots, which accumulate high levels of lutein, compared to orange and red varieties. nih.govoup.com This demonstrates a direct link between LCYE transcript abundance and the accumulation of α-branch carotenoids in a non-photosynthetic storage organ.
Expression of Carotenoid Biosynthesis Genes During Carrot Root Development
Relative transcript levels of key carotenoid biosynthesis genes in different colored carrot cultivars at 14 weeks after sowing. Data is normalized to a reference gene.
| Gene | White Cultivar | Yellow Cultivar | Orange Cultivar | Red Cultivar |
|---|---|---|---|---|
| PSY1 | 1.0 | 2.5 | 3.0 | 2.8 |
| PSY2 | 1.0 | 1.5 | 1.8 | 1.2 |
| PDS | 1.0 | 3.5 | 4.0 | 3.2 |
| ZDS1 | 1.0 | 2.0 | 1.5 | 5.0 |
| LCYE | 1.0 | 8.0 | 2.0 | 1.5 |
| LCYB1 | 1.0 | 2.5 | 4.5 | 3.0 |
Data adapted from Clotault et al. (2008). The high expression of LCYE in the yellow cultivar correlates with its high lutein content.
In non-photosynthetic tissues like roots, the regulation of carotenoid biosynthesis is adapted to the specific functions of these organs, such as serving as a precursor for hormone synthesis or as a storage sink for pigments. In carrot roots, the accumulation of carotenoids is primarily controlled at the transcriptional level. nih.govoup.com The expression of carotenogenic genes generally begins early in development and increases as the root matures and accumulates pigments. nih.govoup.com
The balance between α- and β-carotene accumulation in carrot roots is directly influenced by the relative expression of LCYE and LCYB. As shown in the table above, the high expression of LCYE in yellow carrots drives the flux towards lutein, while in orange carrots, a higher expression of LCYB1 relative to LCYE leads to the predominance of β-carotene. nih.govoup.com
Light has a profound, albeit indirect, influence on carotenoid biosynthesis in roots. In carrots, light exposure can inhibit the thickening of the storage root and the differentiation of chromoplasts, which are the plastids responsible for carotenoid storage. researchgate.net This, in turn, leads to a repression of the expression of most carotenoid biosynthesis genes, including LCYE. researchgate.net This suggests a regulatory link between plastid development and the transcriptional control of the carotenoid pathway in roots.
Environmental and Light-Mediated Regulation
The biosynthesis of ε,ε-carotene is highly responsive to environmental cues, with light being one of the most critical factors. Light not only provides the energy for photosynthesis but also acts as a signal that modulates gene expression, thereby influencing the production of carotenoids that are essential for photoprotection and light harvesting.
Plants possess a suite of photoreceptors, including phytochromes (sensitive to red and far-red light) and cryptochromes (sensitive to blue and UV-A light), that perceive the light environment and initiate signaling cascades to regulate various aspects of development, including carotenogenesis. jipb.net These signaling pathways often converge on key transcription factors that directly control the expression of carotenoid biosynthesis genes.
A central regulatory module in light signaling involves the antagonistic action of PIFs and HY5. In darkness, PIFs accumulate and repress the transcription of genes like PSY, thereby inhibiting carotenoid biosynthesis. core.ac.ukmdpi.com Upon exposure to light, phytochromes and cryptochromes are activated, leading to the degradation of PIFs and the stabilization of HY5. jipb.net HY5 then activates the expression of PSY and other genes required for photomorphogenesis, effectively linking light perception to the onset of carotenoid production. core.ac.ukmdpi.com
The quality and intensity of light can also influence the relative expression of different carotenoid biosynthesis genes. For instance, in some plant species, the ratio of LCYB to LCYE transcripts increases under high light conditions, which would favor the production of β-branch carotenoids involved in the xanthophyll cycle for photoprotection. core.ac.uk
Effect of Light Quality on Carotenoid Biosynthesis Gene Expression in Brassica Sprouts
Fold change in transcript levels of key carotenoid biosynthesis genes in pak choi sprouts grown under different LED light qualities compared to white light.
| Gene | Red & White LEDs | Blue & White LEDs |
|---|---|---|
| PSY | 0.8 | 1.5 |
| PDS | 0.9 | 1.3 |
| LCYB | 0.7 | 1.6 |
| LCYE | 0.8 | 1.4 |
Data adapted from Kopsell et al. (2023). Blue light supplementation generally enhanced the expression of carotenoid biosynthesis genes.
The circadian clock is an internal timekeeping mechanism that allows plants to anticipate daily environmental changes, such as the transition from dark to light. This internal oscillator regulates the expression of a significant portion of the plant genome, including genes involved in photosynthesis and pigment biosynthesis. nih.gov
Hormonal Modulation of ε,ε-Carotene Production
The biosynthesis of ε,ε-carotene is intricately linked with the metabolic pathways of crucial plant hormones that are themselves derived from carotenoid precursors. This connection establishes a complex regulatory network where hormonal signaling can influence the flux of intermediates through different branches of the carotenoid pathway, thereby modulating the production of specific carotenoids like ε,ε-carotene. The most significant interactions involve abscisic acid (ABA) and strigolactones (SLs), which share the carotenoid pathway for their biogenesis.
Cross-Talk with Abscisic Acid (ABA) Biosynthesis and Signaling
Abscisic acid (ABA) is a sesquiterpenoid hormone synthesized from the oxidative cleavage of C40 carotenoids, specifically β,β-xanthophylls like violaxanthin (B192666) and neoxanthin, which are derived from the β-carotene branch of the pathway. nih.govfrontiersin.org Although ABA is not a direct derivative of ε,ε-carotene, its biosynthesis is fundamentally linked to the same precursor pool, creating a significant regulatory interplay.
Conversely, modifications in the ε,ε-carotene branch can influence ABA levels. In tobacco (Nicotiana tabacum), the downregulation of Lycopene epsilon-cyclase (Ntε-LCY), the key enzyme responsible for directing flux towards α-carotene, resulted in increased levels of ABA. nih.gov This indicates that constraining the α-branch of carotenoid synthesis may divert the common precursor, lycopene, towards the β-branch, thereby enhancing the pool of substrates available for ABA biosynthesis.
Furthermore, under abiotic stress conditions such as high salinity, plants increase ABA production to mediate adaptive responses. This process involves a root-specific induction of the entire carotenoid biosynthetic pathway to supply the necessary xanthophyll precursors. nih.gov Treatment with exogenous ABA can mimic this response, specifically upregulating PSY expression in roots, reinforcing the concept of a feedback loop that ensures a sustained supply of precursors for hormone production. nih.gov While this response is primarily aimed at producing ABA precursors, the general upregulation of the pathway inherently affects the substrate availability for ε,ε-carotene synthesis.
Table 1: Effect of Exogenous ABA Treatment on Carotenoid Biosynthesis Gene Expression and α-Carotene Content in Osmanthus fragrans 'Yanhonggui' Petals
Data synthesized from research on the effects of 100 mg/L ABA treatment on carotenoid metabolism.
| Gene/Compound | Function/Type | Effect of ABA Treatment | Reference |
|---|---|---|---|
| OfPSY1 | Phytoene synthase | Upregulated | nih.gov |
| OfPDS1 | Phytoene desaturase | Upregulated | nih.gov |
| OfZDS1 | ζ-carotene desaturase | Upregulated | nih.gov |
| OfCRTISO | Carotenoid isomerase | Upregulated | nih.gov |
| α-Carotene | α-branch carotenoid | Increased | nih.gov |
| β-Carotene | β-branch carotenoid | Increased | nih.gov |
Regulatory Connections with Strigolactone Pathways
Strigolactones (SLs) are another class of phytohormones derived from the carotenoid pathway. oup.comencyclopedia.pubnih.gov Unlike ABA, the established SL biosynthesis pathway originates directly from the β-carotene branch. The initial steps involve the conversion of all-trans-β-carotene into carlactone (B12838652) by the sequential action of the enzymes DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8. oup.comnih.govnih.gov Carlactone then serves as the central precursor for the synthesis of various strigolactones. oup.com
The regulatory connection between SLs and ε,ε-carotene biosynthesis is primarily indirect and competitive. Since both the α-branch (producing ε,ε-carotene) and the β-branch (producing β,β-carotene, the precursor for SLs) utilize the same substrate, lycopene, the pathways are in direct competition. Hormonal or environmental signals that strongly upregulate SL biosynthesis would increase the metabolic flux towards β-carotene. This diversion of lycopene could potentially limit the substrate available for Lycopene ε-cyclase (LCYE), the enzyme that catalyzes the first committed step in ε,ε-carotene formation, thereby reducing its production.
While the primary substrate for SLs is β-carotene, some in vitro evidence suggests that the isomerase D27 might be capable of converting 9'-cis-α-carotene into an intermediate for SL synthesis. oup.com This raises the possibility, though not yet confirmed in vivo, that SLs with an ε-ionone ring could be synthesized from α-carotene derivatives. If such a pathway exists, it would represent a more direct, albeit likely minor, metabolic link between the ε,ε-carotene and strigolactone branches. oup.com
Significant cross-talk exists between SL and ABA signaling, which can indirectly affect ε,ε-carotene levels. researchgate.netnih.gov The biosynthesis of both hormones is linked, as evidenced by the downregulation of SL synthesis genes (LeCCD7 and LeCCD8) in ABA-deficient tomato mutants. nih.gov This indicates that adequate ABA levels may be necessary to maintain normal SL production. Therefore, the ABA-mediated upregulation of the general carotenoid pathway could indirectly support SL biosynthesis by increasing the availability of the β-carotene precursor. This complex interplay highlights how hormonal regulation of one branch of the carotenoid pathway can have cascading effects on the other, ultimately influencing the pool of ε,ε-carotene.
Biological Roles and Physiological Functions of ε,ε Carotene, 6s,6 S
Essential Role in Photosynthesis and Light Harvesting
Carotenoids are indispensable components of the photosynthetic machinery, where they perform two primary functions: absorbing light energy for photosynthesis and protecting the system from light-induced damage. nih.govpnas.org
The primary role of many carotenoids is to act as accessory light-harvesting pigments. They absorb photons in the blue-green region of the solar spectrum (approximately 400-500 nm), a range where chlorophylls (B1240455) have weak absorption. nih.govelifesciences.orgnih.gov This captured energy is then transferred to chlorophyll (B73375) molecules, thereby broadening the spectrum of light that can be utilized for photosynthesis.
For an accessory pigment to be effective, the transfer of absorbed energy to chlorophyll must be extremely rapid and efficient. This process, known as singlet-singlet energy transfer, occurs from the second excited singlet state (S₂) of the carotenoid to the Qy state of chlorophyll. nih.gov While direct experimental data on the energy transfer efficiency of ε,ε-carotene is not available, studies on other LHC II carotenoids provide a clear picture of the process.
The energy transfer from carotenoids like lutein (B1675518) (a β,ε-carotenoid) to chlorophyll b occurs on a femtosecond timescale, with reported transfer times of 50-75 fs. nih.gov This near-instantaneous transfer ensures that the energy is funneled to the reaction center with minimal loss. Given that lactucaxanthin (B1234549) is structurally integrated into the LHC II in a similar manner to other carotenoids, it is inferred that it also transfers energy with comparable high efficiency, facilitating the photosynthetic process. nih.govnih.govyoutube.com
Photoprotective Mechanisms Against Oxidative Stress
While light is essential for photosynthesis, excessive light can lead to the formation of harmful reactive oxygen species (ROS), causing photo-oxidative damage. Carotenoids provide essential photoprotection through several mechanisms. elifesciences.orgnih.govnih.gov
During photosynthesis, an over-excitation of chlorophyll can lead to the formation of triplet chlorophyll (³Chl*). This highly reactive molecule can transfer its energy to molecular oxygen (O₂), generating the extremely damaging singlet oxygen (¹O₂). elifesciences.orgnih.gov Carotenoids are the primary defense against ¹O₂. nih.gov
They neutralize ¹O₂ through a process called physical quenching, where the carotenoid absorbs the excess energy from singlet oxygen and dissipates it harmlessly as heat, returning to its ground state, ready to perform another quenching cycle. nih.gov The efficiency of this process is related to the carotenoid's structure, particularly the number of conjugated double bonds in its polyene chain. mdpi.com While specific quenching rate constants for ε,ε-carotene are not documented, other C₄₀ carotenoids exhibit high efficiency in this role.
| Carotenoid | Quenching Rate Constant (kQ) in M-1s-1 | Reference |
|---|---|---|
| β-Carotene | 2.3 - 2.5 x 109 | nih.gov |
| Lycopene (B16060) | 2.3 - 2.5 x 109 | nih.gov |
| Lutein | 1.1 x 108 | nih.gov |
In addition to physical quenching, carotenoids can also undergo chemical quenching, where they are oxidized by ROS, acting as sacrificial antioxidants. nih.gov
Under conditions of excess light, photosynthetic organisms activate a process known as non-photochemical quenching (NPQ) to safely dissipate surplus absorbed energy as heat. elifesciences.orgnih.gov A major component of NPQ in higher plants is the xanthophyll cycle, which involves the conversion of violaxanthin (B192666) to zeaxanthin (B1683548).
Studies in lettuce have shown that even in the presence of significant amounts of lactucaxanthin in the LHCs, the violaxanthin cycle remains fully operational. nih.gov This suggests that lactucaxanthin does not directly participate in or replace the function of the xanthophyll cycle in NPQ. However, research on mutant tobacco plants that lack both zeaxanthin and lutein has demonstrated that NPQ can still occur, implying that other carotenoids or mechanisms can contribute to this vital photoprotective process. elifesciences.orgelifesciences.org Therefore, a role for ε-ring carotenoids in some forms of energy dissipation cannot be entirely ruled out.
The strategic placement of carotenoids like lactucaxanthin within the pigment-protein complexes of the LHCs ensures they are in immediate proximity to chlorophyll molecules. nih.gov This arrangement is optimal for both efficient energy transfer during light-harvesting and rapid quenching of harmful excited states under high-light stress. While β,β-carotenoids are often considered specialists in photoprotection and β,ε-carotenoids in light harvesting, all carotenoids integrated into the photosynthetic apparatus contribute to its stability and protection. pnas.orgnih.gov
Structural Integrity and Dynamics of Thylakoid Membranes
Thylakoid membranes, the site of the light-dependent reactions of photosynthesis, are intricate structures composed of a lipid bilayer in which photosynthetic pigment-protein complexes are embedded. wikipedia.orgnih.gov Carotenoids are essential components of these membranes, contributing to both their structural integrity and functional dynamics. nih.gov While direct studies on the specific role of (6S,6'S)-ε,ε-carotene are limited, its impact can be inferred from its role as a precursor to lutein and the general functions of carotenoids in thylakoid membranes.
Lutein, derived from (6S,6'S)-ε,ε-carotene, is a major structural component of the light-harvesting complex II (LHCII), where it is essential for the proper folding and stabilization of the apoproteins. nih.gov The presence of lutein is critical for the organization of LHCII trimers, which in turn influences the stacking of grana in the thylakoid membrane. nih.gov Given that (6S,6'S)-ε,ε-carotene is a direct precursor, its availability is a determining factor for lutein synthesis and, consequently, for the structural organization of these vital photosynthetic complexes.
Carotenoids not bound to proteins are also present in the lipid phase of the thylakoid membrane, where they influence its physical properties. nih.gov The presence of different carotenoids can affect membrane fluidity, which is crucial for the diffusion of electron carriers and the dynamic reorganization of photosynthetic complexes under varying light conditions. While specific data for (6S,6'S)-ε,ε-carotene is not available, the structural characteristics of carotenoids, including their rigid polyene chain, suggest a role in modulating membrane order and stability.
Table 1: Key Carotenoids in Thylakoid Membranes and Their Postulated Functions
| Compound Name | Primary Role in Thylakoid Membranes | Known or Inferred Contribution of (6S,6'S)-ε,ε-Carotene |
|---|---|---|
| Lutein | Structural component of LHCII, photoprotection, membrane stabilization. nih.govnih.gov | Serves as the direct biosynthetic precursor. researchgate.netnih.gov |
| β-Carotene | Core component of photosystem reaction centers, antioxidant. | Shares a common precursor (lycopene) but belongs to a different branch of the biosynthetic pathway. |
| Violaxanthin | Participant in the xanthophyll cycle for photoprotection. | Not a direct precursor, but its synthesis is interconnected with the overall carotenoid pathway. |
| Zeaxanthin | Key player in non-photochemical quenching and antioxidant defense. | Not a direct precursor. |
Contribution to Plant Fitness and Adaptation to Biotic and Abiotic Stresses
The ability of plants to withstand various environmental challenges, including biotic and abiotic stresses, is fundamental to their survival and reproductive success. Carotenoids play a significant role in plant stress responses through their antioxidant properties and as precursors to signaling molecules. mdpi.comnih.gov Although direct evidence for the specific contribution of (6S,6'S)-ε,ε-carotene is scarce, its importance can be deduced from the functions of the broader carotenoid family and its metabolic relationship with lutein.
Abiotic Stress:
Furthermore, the conversion of (6S,6'S)-ε,ε-carotene to lutein is a critical step in the biosynthesis of a key photoprotective pigment. Lutein is involved in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, thus preventing the formation of ROS. nih.gov The availability of (6S,6'S)-ε,ε-carotene is therefore essential for maintaining a sufficient lutein pool to cope with high light stress.
Biotic Stress:
Plants have evolved complex defense mechanisms to fend off attacks from pathogens and herbivores. nih.govnih.govmdpi.comresearchgate.net While the direct involvement of (6S,6'S)-ε,ε-carotene in biotic stress responses has not been specifically elucidated, carotenoids, in general, are known to be involved. For instance, the oxidative cleavage of carotenoids can produce apocarotenoids, which act as signaling molecules in plant defense pathways. researchgate.net Additionally, the antioxidant properties of carotenoids can help to mitigate the oxidative burst that often occurs as part of the plant's defense response.
Table 2: Potential Roles of (6S,6'S)-ε,ε-Carotene in Plant Stress Responses (Inferred)
| Stress Type | Potential Mechanism of Action | Supporting Evidence (Indirect) |
|---|---|---|
| High Light Stress | Precursor to lutein, which is involved in non-photochemical quenching (NPQ). Contributes to the overall antioxidant pool. | Lutein is essential for NPQ and photoprotection. nih.gov Carotenoids are known antioxidants. oregonstate.edu |
| Drought Stress | Precursor to lutein, which can contribute to membrane stability. Potential precursor for signaling molecules. | Carotenoids are involved in maintaining membrane integrity under dehydration. researchgate.net |
| Pathogen Attack | May contribute to the antioxidant defense against pathogen-induced oxidative burst. Potential precursor to defense signaling molecules. | Carotenoids have antioxidant properties. oregonstate.edu Apocarotenoids, derived from carotenoids, act as signaling molecules. researchgate.net |
Metabolic Fates and Downstream Conversions of ε,ε Carotene
Conversion to Oxygenated Carotenoids (Xanthophylls)
Xanthophylls are carotenoids that contain oxygen, typically in the form of hydroxyl groups (-OH) or as epoxides. wikipedia.org This oxygenation increases their polarity compared to their carotene precursors. wikipedia.org The conversion of carotenes like ε,ε-carotene into xanthophylls is a crucial step in the carotenoid biosynthetic pathway, leading to the formation of pigments vital for the structure and function of the photosynthetic apparatus in plants and algae.
The introduction of hydroxyl groups onto the ε-rings of carotenoids is catalyzed by a specific class of enzymes known as ε-carotene hydroxylases. These enzymes belong to the cytochrome P450 (CYP) superfamily, specifically the CYP97C clan. The enzyme CYP97C1 is a heme-containing monooxygenase that specifically catalyzes the hydroxylation of the ε-ring at the C-3 position. researchgate.net This hydroxylation is a stereospecific reaction, crucial for the subsequent formation of important xanthophylls. researchgate.net While the primary substrate for this enzyme in the lutein (B1675518) synthesis pathway is the ε-ring of zeinoxanthin (B1232132), the fundamental enzymatic capability is the hydroxylation of the ε-ring structure. researchgate.net
Lutein is the most abundant xanthophyll in the photosynthetic tissues of higher plants and plays a significant role in light-harvesting and photoprotection. elifesciences.org Its direct precursor is α-carotene (β,ε-carotene), a molecule containing one β-ring and one ε-ring. The biosynthesis of lutein from α-carotene requires two distinct hydroxylation steps, catalyzed by two different types of carotenoid hydroxylases.
The process involves the sequential action of a β-ring hydroxylase (such as CYP97A3) and an ε-ring hydroxylase (CYP97C1). elifesciences.org There are two potential routes for this conversion:
Route 1: The β-ring of α-carotene is first hydroxylated by a β-carotene hydroxylase (e.g., CYP97A3) to form zeinoxanthin. Subsequently, the ε-ring of zeinoxanthin is hydroxylated by the ε-carotene hydroxylase (CYP97C1) to produce lutein. elifesciences.org
Route 2: The ε-ring of α-carotene is hydroxylated first to produce α-cryptoxanthin, which is then followed by the hydroxylation of the β-ring to yield lutein.
Research suggests that the preferred pathway in plants like Arabidopsis involves the initial hydroxylation of the β-ring to form zeinoxanthin, followed by the hydroxylation of the ε-ring. elifesciences.org Both hydroxylation reactions are pro-3R–stereospecific.
| Step | Precursor | Enzyme | Product | Ring Hydroxylated |
|---|---|---|---|---|
| 1 | α-Carotene (β,ε-Carotene) | β-Carotene Hydroxylase (e.g., CYP97A3) | Zeinoxanthin | β-ring |
| 2 | Zeinoxanthin | ε-Carotene Hydroxylase (CYP97C1) | Lutein | ε-ring |
Besides the pathway leading to lutein from the hybrid precursor α-carotene, ε,ε-carotene itself can be directly converted into a dihydroxy xanthophyll. In certain plant species, such as lettuce (Lactuca sativa), a distinct ε,ε-branch of the carotenoid pathway exists. nih.gov In this branch, ε,ε-carotene undergoes dihydroxylation to form lactucaxanthin (B1234549) (ε,ε-carotene-3,3'-diol). nih.govebi.ac.uk This xanthophyll is structurally similar to lutein but possesses two hydroxylated ε-rings instead of one β- and one ε-ring. The presence of lactucaxanthin has been identified in lettuce and more recently in Aruncus dioicus var. kamtschaticu (goat's beard). nih.govfrontiersin.orgmdpi.com
Apocarotenoid Formation via Enzymatic Cleavage
Apocarotenoids are a diverse group of compounds derived from the oxidative cleavage of carotenoids. nih.govnih.gov This cleavage is catalyzed by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). mdpi.com The resulting apocarotenoids have a wide range of biological functions, acting as hormones, signaling molecules, and aroma compounds. nih.gov
CCDs catalyze the cleavage of specific double bonds within the polyene chain of carotenoid substrates. mdpi.com Several members of the CCD family, notably CCD1 and CCD4, have demonstrated broad substrate specificity and can cleave various C40 carotenoids, including those with ε-rings. maxapress.com For instance, in vitro studies and bacterial expression systems have shown that CCD enzymes can cleave substrates like α-carotene and ε-carotene. maxapress.com
The location of the enzyme within the cell plays a crucial role in its activity. CCD1 is typically found in the cytoplasm, while CCD4 is localized in the plastids where carotenoids are synthesized and stored. maxapress.com This allows CCD4 direct access to carotenoid substrates. The cleavage reaction produces smaller molecules, often aldehydes or ketones, which can be further metabolized. mdpi.com
| Enzyme Family | Cellular Location | Known ε-Ring Substrates | General Function |
|---|---|---|---|
| CCD1 | Cytoplasm | α-Carotene, ε-Carotene | Cleavage of carotenoids and apocarotenoids to produce volatile compounds. |
| CCD4 | Plastid | α-Carotene, ε-Carotene | Cleavage of carotenoids, affecting pigmentation and producing signaling molecules. |
The enzymatic cleavage of carotenoids gives rise to a variety of biologically important apocarotenoids. However, the specific products depend entirely on the structure of the carotenoid precursor and the regiospecificity of the CCD enzyme.
β-Ionone: This is a C13 apocarotenoid, a well-known aroma compound found in many flowers and fruits. Its formation requires the cleavage of a carotenoid containing at least one β-ring. Therefore, β-ionone can be generated from the cleavage of α-carotene (β,ε-carotene) but not from ε,ε-carotene, which lacks a β-ring. researchgate.net
Strigolactones: These plant hormones are involved in regulating plant architecture and mediating symbiotic interactions with mycorrhizal fungi. researchgate.net The biosynthesis of strigolactones is known to start from the cleavage of a carotenoid precursor. The established pathway begins with all-trans-β-carotene, which is isomerized to 9-cis-β-carotene and then cleaved by the enzymes CCD7 and CCD8. researchgate.netnih.gov As this pathway specifically requires a β-carotene-derived substrate, there is no direct evidence for the generation of strigolactones from ε,ε-carotene.
Abscisic Acid (ABA): This vital plant hormone regulates seed dormancy and responses to environmental stress. The biosynthesis of ABA originates from the cleavage of 9-cis-isomers of xanthophylls, specifically 9-cis-violaxanthin (B1234195) or 9-cis-neoxanthin. nih.gov These precursors are synthesized downstream of the β,β-carotene branch of the pathway and are not derived from ε,ε-carotene or α-carotene. nih.gov
Therefore, while the cleavage of ε-ring containing carotenoids like α-carotene can produce certain apocarotenoids (e.g., β-ionone), the precursors for major phytohormones like strigolactones and abscisic acid are derived from the β,β-carotene branch of the carotenoid biosynthetic pathway.
Non-Enzymatic Degradation and Isomerization Pathways
The structural integrity of (6S,6'S)-ε,ε-carotene, like other carotenoids, is susceptible to non-enzymatic degradation and isomerization, processes primarily driven by environmental factors such as heat, light, oxygen, and acid. mdpi.comresearchgate.netwsu.edu These spontaneous chemical alterations are of significant interest as they can modify the molecule's chemical properties and biological activity. The extensive polyene chain, which is responsible for the characteristic color and antioxidant capacity of carotenoids, is also the principal site of these non-enzymatic reactions. nih.govdss.go.th
Research into the non-enzymatic pathways of ε,ε-carotene is less extensive than for commercially prominent carotenoids like β-carotene. However, the fundamental chemical principles governing these transformations are universal across the carotenoid family, allowing for scientifically-grounded inferences based on the behavior of structurally similar compounds, such as α-carotene (β,ε-carotene) and β-carotene (β,β-carotene).
Degradation Pathways
Non-enzymatic degradation of carotenoids typically proceeds through oxidative cleavage and thermal breakdown. These reactions are often autocatalytic, involving free-radical mechanisms that lead to a complex mixture of smaller molecules. nih.govcambridge.org
Oxidative Degradation: In the presence of oxygen, the conjugated double-bond system of ε,ε-carotene is vulnerable to attack by radical species. This process, known as autoxidation, can be initiated by light or heat and results in the cleavage of the polyene chain. nih.gov The degradation can yield a variety of products, including epoxides, apocarotenals, and shorter-chain volatile compounds. cambridge.org
While specific studies on ε,ε-carotene are scarce, the degradation products can be inferred from those of β-carotene. The oxidative cleavage of β-carotene is known to produce volatile flavor and aroma compounds such as β-ionone, β-cyclocitral, and dihydroactinidiolide. nih.govspgykj.com Given that ε,ε-carotene possesses two ε-rings instead of β-rings, it is logical to predict that its degradation would yield analogous compounds, such as ε-ionone and corresponding ε-apocarotenals.
Thermal Degradation: Heat is a significant factor in the degradation and isomerization of carotenoids. Thermal processing can accelerate oxidation and also cause direct cleavage of the carbon-carbon bonds, leading to a loss of color and nutrient value. researchgate.netnih.gov The degradation kinetics for carotenoids like α-carotene and β-carotene often follow a first-order reaction model, indicating that the rate of degradation is proportional to the concentration of the carotenoid. dss.go.thtandfonline.comnih.gov Some studies suggest that α-carotene may be slightly more stable than β-carotene under certain conditions, a difference potentially attributable to the structural variation in their cyclic end groups. researchgate.net
The following table summarizes the common products resulting from the non-enzymatic degradation of β-carotene, which serve as a model for predicting the degradation products of ε,ε-carotene.
| Degradation Pathway | Inducing Factors | Major Product Classes | Example Products (from β-carotene) | Predicted Analogues (from ε,ε-carotene) |
| Oxidative Cleavage | Oxygen, Light, Metal Ions | Epoxides, Apocarotenals, Volatiles | 5,6-Epoxy-β-carotene, β-apo-carotenals, β-Ionone, β-Cyclocitral | 5,6-Epoxy-ε-carotene, ε-apo-carotenals, ε-Ionone, ε-Cyclocitral |
| Thermal Degradation | High Temperature (>40°C) | Isomers, Cleavage Products, Polymers | 13-cis-β-carotene, 9-cis-β-carotene, Low molecular weight fragments | 13-cis-ε,ε-carotene, 9-cis-ε,ε-carotene, Low molecular weight fragments |
This interactive table is based on established degradation pathways for β-carotene, with predicted analogues for ε,ε-carotene based on structural similarity.
Isomerization Pathways
Isomerization involves the rearrangement of atoms within a molecule without changing its chemical formula. For ε,ε-carotene, the most significant non-enzymatic isomerization is the conversion between the all-trans form and various cis isomers. The all-trans configuration is generally the most thermodynamically stable and abundant form found in nature. mdpi.comnih.gov
Exposure to heat and light provides the necessary activation energy to overcome the rotational barrier of the carbon-carbon double bonds, leading to the formation of mono-cis or di-cis isomers. mdpi.comnih.gov This geometric rearrangement alters the shape of the molecule from a linear form to a bent one, which can affect its physical properties, such as solubility and crystallinity, as well as its interaction with biological systems.
The most common cis-isomers formed non-enzymatically in carotenoids like β-carotene are the 9-cis and 13-cis isomers. mdpi.comnih.govnih.gov Theoretical studies suggest that the formation of the 13-cis isomer is often kinetically favored. researchgate.net Similar patterns are expected for ε,ε-carotene. The formation of these isomers is a reversible process, and an equilibrium mixture of trans and cis isomers is typically reached under specific conditions of light and temperature.
The table below details kinetic parameters for the degradation of α-carotene and β-carotene from various studies, which provides a comparative basis for understanding the potential stability of ε,ε-carotene.
| Carotenoid | Matrix | Conditions | Kinetic Model | Degradation Rate Constant (k) | Half-life (t₁/₂) |
| α-Carotene | Pumpkin Slices | Microwave-Vacuum Drying (6 W/g) | First-Order | 0.0353–0.0650 min⁻¹ | Not Reported |
| β-Carotene | Pumpkin Slices | Microwave-Vacuum Drying (6 W/g) | First-Order | 0.0363–0.0686 min⁻¹ | Not Reported |
| α-Carotene | Oil Solution | Storage (unspecified conditions) | First-Order | 0.0277–0.1141 weeks⁻¹ | Not Reported |
| β-Carotene | Oil Solution | Storage (unspecified conditions) | First-Order | 0.0602–0.1346 weeks⁻¹ | Not Reported |
| all-trans β-Carotene | Safflower Oil | 95°C | First-Order | Not Reported | ~2.5 hours |
| 9-cis β-Carotene | Safflower Oil | 95°C | First-Order | Not Reported | ~2.5 hours |
This interactive table summarizes kinetic data from multiple studies. dss.go.thtandfonline.comresearchgate.net Direct kinetic data for ε,ε-carotene is not widely available.
Advanced Research Methodologies for ε,ε Carotene Investigation
Sophisticated Analytical Chemistry Techniques
Modern analytical chemistry provides a powerful toolkit for the detailed investigation of ε,ε-Carotene. These methods focus on efficient extraction while preserving the molecule's stereochemistry, followed by high-resolution separation and unambiguous spectroscopic identification.
The primary challenge in analyzing ε,ε-Carotene stereoisomers is their susceptibility to isomerization and degradation during extraction. researchgate.net Therefore, sample preparation protocols must be meticulously optimized to maintain the native isomeric profile.
Key Considerations for Extraction:
Solvent Selection: The choice of extraction solvent is critical. Organic solvents like ethanol (B145695), acetone, methanol, and hexane (B92381), or mixtures thereof, are commonly used. nih.govnih.gov The ideal solvent should offer high solubility for carotenoids while minimizing the solubility of contaminants. nih.gov For instance, a mixture of hexane and ethanol has been shown to be effective for extracting various carotenoids. ekb.eg
Minimizing Degradation: Carotenoids are sensitive to light, heat, and oxygen. researchgate.net Extractions should be performed under dim or red light, with solvents evaporated under inert gas (e.g., nitrogen), and samples stored at low temperatures (below -20°C). researchgate.net
Saponification: To remove interfering lipids and chlorophylls (B1240455), a saponification step (alkaline hydrolysis) is often employed, typically using methanolic potassium hydroxide (B78521) (KOH). researchgate.net However, this step must be carefully controlled, as excessive heat or alkalinity can cause degradation and isomerization of the target carotenoids. researchgate.net
Advanced Extraction Techniques: Modern methods like Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) offer greener and more efficient alternatives to traditional solvent extraction. semanticscholar.org SFE with supercritical CO2 is particularly advantageous as it allows for rapid extraction with minimal solvent contamination. nih.govnih.gov UAE can enhance extraction efficiency at lower temperatures, which helps in preserving thermolabile compounds like carotenoids. mdpi.com
Table 1: Comparison of Extraction Techniques for Carotenoids
| Technique | Principle | Advantages | Key Optimization Parameters |
|---|---|---|---|
| Solvent Extraction | Dissolving carotenoids in organic solvents based on solubility. nih.gov | Simple, widely available. | Solvent type and ratio, temperature, time. nih.gov |
| Supercritical Fluid Extraction (SFE) | Utilizes supercritical CO2 as a solvent, often with a co-solvent like ethanol. nih.gov | Rapid, avoids toxic organic solvents, low-temperature operation. nih.govnih.gov | Pressure, temperature, CO2 flow rate, co-solvent percentage. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. mdpi.com | Increased efficiency, reduced extraction time and temperature. mdpi.com | Temperature, time, ultrasound power and frequency. mdpi.com |
Due to the presence of multiple chiral centers and double bonds, carotenoids exist as a complex mixture of stereoisomers and geometric (cis/trans) isomers. High-resolution chromatography is essential to separate (6S,6'S)-ε,ε-Carotene from these other forms.
HPLC is the most widely used technique for carotenoid analysis. nih.gov
Reverse-Phase Columns: Polymeric C30 columns are superior to traditional C18 columns for separating carotenoid isomers due to their increased shape selectivity. researchgate.netfishersci.com This allows for the resolution of structurally similar geometric isomers (e.g., all-trans vs. cis isomers). fishersci.comnih.gov Gradient elution using mobile phases like methanol, acetonitrile, and methyl-tert-butyl ether (MTBE) is commonly employed. fishersci.com
Chiral Columns: To resolve enantiomers and diastereomers, such as the (6S,6'S) form of ε,ε-Carotene from other stereoisomers, chiral stationary phases (CSPs) are required. nih.gov Polysaccharide-based CSPs, particularly those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) coatings, have proven effective in separating carotenoid stereoisomers like lutein (B1675518) and zeaxanthin (B1683548) without the need for derivatization. researchgate.net This direct separation is crucial for accurately determining the stereochemical composition in a sample. nih.govresearchgate.net
Table 2: Typical HPLC Conditions for Carotenoid Isomer Separation
| Column Type | Target Separation | Typical Mobile Phase | Detection |
|---|---|---|---|
| Reverse-Phase C30 | Geometric (cis/trans) isomers and structural isomers. researchgate.netfishersci.com | Gradient of Methanol/Acetonitrile/Methyl-tert-butyl ether (MTBE). fishersci.com | Diode Array Detector (DAD) or UV-Vis (400-500 nm). |
| Chiral (e.g., Amylose-based) | Stereoisomers (enantiomers, diastereomers). researchgate.net | Isocratic mixture of Hexane/Isopropanol or similar non-polar/polar solvents. researchgate.net | Diode Array Detector (DAD) or UV-Vis (400-500 nm). |
SFC has emerged as a powerful, green alternative to HPLC for carotenoid analysis. uniroma1.it It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and shorter column equilibration times. lu.se
Modern SFC, sometimes referred to as Ultra-Performance Convergence Chromatography (UPC2), merges the advantages of SFC with UHPLC technology, enabling unparalleled speed and efficiency for both chiral and achiral separations. uniroma1.it By coupling columns in series (e.g., a C18 and a 2-ethyl pyridine (B92270) column), complex mixtures of carotenoids can be separated in under 10 minutes. lu.se The technique is also amenable to online coupling with supercritical fluid extraction (SFE), creating a seamless workflow from raw sample to analysis with minimal sample handling. nih.govresearchgate.net
Following chromatographic separation, spectroscopic techniques are used for the definitive identification and structural confirmation of the isolated compounds.
UV-Visible spectroscopy is a fundamental tool for carotenoid identification. nih.gov The extensive system of conjugated double bonds in the ε,ε-Carotene molecule gives rise to strong absorption in the visible region of the electromagnetic spectrum, typically between 400 and 500 nm. researchgate.netfdbio-rptu.de
The UV-Vis spectrum of a carotenoid is highly characteristic and provides key structural information. It typically displays a broad absorption band with three distinct maxima or shoulders. fdbio-rptu.de The position of these absorption maxima (λmax) is influenced by the length of the conjugated polyene chain and the solvent used. fdbio-rptu.deijfmr.com For ε,ε-Carotene, which has nine conjugated double bonds, the spectrum is expected to be similar to that of β-Carotene, with maxima around 425-430 nm, 450-455 nm, and 475-480 nm, depending on the solvent. fdbio-rptu.deijfmr.com This distinct spectral fingerprint helps confirm the identity of the carotenoid after separation.
Table 3: Characteristic UV-Visible Absorption Maxima for Carotenoids
| Compound Class | Typical Absorption Range (nm) | Spectral Features | Information Provided |
|---|---|---|---|
| Carotenes (e.g., ε,ε-Carotene) | 400 - 500. fdbio-rptu.de | Broad band with three maxima or shoulders (fine structure). fdbio-rptu.de | Confirms the presence of the conjugated polyene system. ijfmr.com |
Advanced Spectroscopic Characterization for (6S,6'S)-Confirmation
Mass Spectrometry (MS) with Diverse Ionization Methods (APCI, ESI, Q-ToF MS, IMS) for Molecular Structure and Isomer Differentiation
Mass spectrometry (MS) stands as a cornerstone technique for the identification and structural characterization of carotenoids, including ε,ε-carotene. researchgate.net The inherent instability of carotenoids in the presence of heat and light has made techniques like gas chromatography-mass spectrometry (GC-MS) less suitable. researchgate.net In contrast, liquid chromatography-mass spectrometry (LC-MS) has become the method of choice. nih.gov
Diverse ionization methods are employed to generate ions from carotenoid molecules for MS analysis. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. nih.gov In APCI-MS, a protonated molecule [M+H]⁺ is typically observed for both carotenes and xanthophylls. nih.gov ESI-MS can yield a variety of molecular ions; for carotenes like ε,ε-carotene, the molecular ion M⁺ is often predominant. nih.gov
Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ions and analyzing the resulting product ions. nih.gov This is particularly useful for distinguishing between isomers. For instance, the fragmentation patterns can help differentiate ε,ε-carotene from its isomers by revealing characteristic losses and fragment ions corresponding to the unique ε-ring structure. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-ToF) MS, allows for the determination of the elemental composition of the molecule with high accuracy, further confirming its identity. dntb.gov.ua Ion Mobility Spectrometry (IMS) coupled with MS adds another dimension of separation based on the ion's size, shape, and charge, which can be invaluable for resolving isomeric and isobaric carotenoids that are difficult to separate by chromatography alone.
A summary of common ionization methods and their application in carotenoid analysis is presented in the table below.
| Ionization Method | Typical Ions Observed for Carotenes | Key Advantages for ε,ε-Carotene Analysis |
| APCI | [M+H]⁺ | Robust ionization for nonpolar molecules. |
| ESI | M⁺, [M+Na]⁺ | Soft ionization technique, minimizing fragmentation. |
| Q-ToF MS | High-resolution mass data | Provides accurate mass for elemental composition determination. |
| IMS-MS | Separation based on ion mobility | Can differentiate between isomers with identical mass-to-charge ratios. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Stereochemical Assignment
While MS provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise three-dimensional structure and stereochemistry of molecules like ε,ε-carotene. wordpress.com ¹H NMR and ¹³C NMR are fundamental techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. yale.edu
For ε,ε-carotene, ¹H NMR spectra reveal characteristic signals for the protons in the polyene chain and the ε-rings. yale.edu The coupling constants between adjacent protons can help determine the geometry of the double bonds (cis or trans). wordpress.com Advanced 2D NMR techniques are particularly powerful for complex molecules. Correlated Spectroscopy (COSY) reveals proton-proton couplings within the same spin system, helping to trace the connectivity of the carbon skeleton. yale.edu Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, even if they are not directly bonded, which is critical for determining the stereochemistry at chiral centers, such as the C-6 and C-6' positions in (6S,6'S)-ε,ε-carotene. yale.edu The spatial relationships revealed by NOESY provide unambiguous evidence for the relative configuration of the substituents on the ε-rings. yale.edu
Contemporary Molecular Biology and Genetic Techniques
The advent of molecular biology and genetic engineering has revolutionized the study of carotenoid biosynthesis, providing powerful tools to manipulate and understand the pathways leading to ε,ε-carotene.
Gene Editing Technologies (e.g., CRISPR/Cas9 for LCYE manipulation)
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a transformative tool for precise genome editing. nih.gov Researchers have utilized CRISPR/Cas9 to target and modify the lycopene (B16060) epsilon-cyclase (LCYE) gene, which encodes the key enzyme responsible for the formation of the ε-ring in carotenoids. nih.govnih.gov By creating specific mutations, such as insertions or deletions (indels), in the LCYE gene, scientists can effectively knock out its function. nih.govmdpi.com
Studies in various plant species have demonstrated that the targeted disruption of LCYE using CRISPR/Cas9 leads to a significant shift in the metabolic flux of the carotenoid pathway. nih.govnih.gov For example, in banana and rice, CRISPR/Cas9-mediated knockout of LCYE resulted in a redirection of lycopene towards the β-branch of the pathway, leading to an accumulation of β-carotene and a reduction or elimination of α-carotene and its derivatives like lutein. nih.govnih.gov In the green microalga Chlamydomonas reinhardtii, a functional knockout of LCYE inhibited the accumulation of α-carotene, lutein, and loroxanthin. mdpi.com These experiments unequivocally demonstrate the critical role of LCYE in the synthesis of ε-ring containing carotenoids and provide a powerful method for biofortification by enhancing the production of provitamin A carotenoids. nih.govresearchgate.net
| Organism | Effect of CRISPR/Cas9-mediated LCYE knockout | Reference |
| Banana (Musa spp.) | Enhanced accumulation of β-carotene (up to 6-fold); drastic reduction in lutein and α-carotene. nih.govresearchgate.net | nih.govresearchgate.net |
| Rice (Oryza sativa) | Precise modification of the LCYE locus with high efficiency (up to 90%). nih.gov | nih.gov |
| Tobacco (Nicotiana tabacum) | Increased total carotenoid content and enhanced photosynthetic capacity. nih.gov | nih.gov |
| Chlamydomonas reinhardtii | Inhibition of α-carotene, lutein, and loroxanthin accumulation; increased β-carotene. mdpi.com | mdpi.com |
Transcriptomics (RNA-Seq) and Proteomics for Pathway Component Analysis
Transcriptomics, particularly RNA-sequencing (RNA-Seq), and proteomics offer a global view of gene expression and protein abundance, respectively, providing valuable insights into the regulation of the carotenoid biosynthesis pathway. frontiersin.orgfao.org By comparing the transcriptomes and proteomes of organisms with different carotenoid profiles, researchers can identify genes and proteins that are differentially expressed and potentially involved in the regulation of ε,ε-carotene synthesis. nih.govmdpi.com
For instance, transcriptomic analysis of different melon varieties revealed that the expression levels of key carotenoid biosynthesis genes, including LCYE, correlate with the fruit's color and carotenoid content. nih.gov Similarly, in goji berries, the LCYE gene was found to be downregulated during fruit ripening, which corresponds to changes in the carotenoid profile. nih.gov Proteomic studies can complement this by confirming that changes in gene expression translate to corresponding changes in protein levels. fao.org Integrative analyses combining transcriptomics, proteomics, and metabolomics provide a comprehensive understanding of the molecular networks governing carotenoid accumulation. fao.orgnih.gov
Gene Cloning, Expression, and Functional Complementation Studies
The isolation and characterization of the LCYE gene from various organisms have been fundamental to understanding its function. mdpi.comsciopen.com Gene cloning techniques allow researchers to isolate the specific DNA sequence of LCYE. researchgate.net Once cloned, the gene can be expressed in a heterologous system, such as Escherichia coli, to produce the recombinant LCYE protein. sciopen.com
Functional complementation assays are a powerful tool to confirm the activity of the cloned gene. sciopen.com In this approach, the cloned LCYE gene is introduced into an E. coli strain that is engineered to produce lycopene but lacks the ability to cyclize it. If the expressed LCYE protein is functional, it will convert the lycopene into δ-carotene or ε,ε-carotene, resulting in a color change in the bacterial colonies. sciopen.commdpi.com This method has been used to characterize the LCYE enzymes from various sources and to study their substrate specificity and catalytic activity. sciopen.commdpi.com
Biochemical and Enzymatic Activity Assays with Recombinant Proteins
To delve deeper into the catalytic mechanism of lycopene epsilon-cyclase, biochemical and enzymatic activity assays are performed using purified recombinant LCYE protein. mdpi.com The LCYE gene is typically cloned into an expression vector with a tag (e.g., a glutathione (B108866) S-transferase tag) to facilitate purification of the recombinant protein from the heterologous host. sciopen.com
The purified enzyme is then incubated with its substrate, lycopene, in a controlled in vitro environment. The products of the enzymatic reaction are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the formation of δ-carotene and ε,ε-carotene. sciopen.commdpi.com These assays allow for the determination of key enzymatic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), providing a quantitative measure of the enzyme's affinity for its substrate and its catalytic efficiency. Such studies have revealed that LCYE from different organisms can have varying activities, with some acting as monofunctional cyclases producing primarily δ-carotene, while others can perform two cyclization reactions to produce ε,ε-carotene. mdpi.com
Live-Cell Imaging and Microscopic Localization Studies
Advanced research methodologies are pivotal in elucidating the subcellular location of ε,ε-carotene, providing insights into its biosynthesis and functional integration within the cell. Although direct live-cell imaging of ε,ε-carotene is not extensively documented, the localization of this lipophilic molecule can be inferred from studies on the subcellular distribution of the enzymatic machinery responsible for its synthesis, particularly lycopene ε-cyclase (LCYE).
Live-cell imaging techniques, primarily employing fluorescent protein fusions, have become indispensable tools for visualizing the in vivo localization of carotenoid biosynthetic enzymes. nih.govresearchgate.net These methods offer high spatial and temporal resolution, allowing researchers to observe the dynamic organization of these enzymes within living cells.
Confocal laser scanning microscopy is a cornerstone technique for intracellular localization studies. nih.gov By fusing a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants, to a target carotenoid biosynthetic enzyme, researchers can visualize the protein's location within the cell. This approach has been successfully used to confirm the plastidial localization of various enzymes in the carotenoid pathway. For instance, studies on the lycopene β-cyclase (LCYB) from Daucus carota, an enzyme that works in conjunction with LCYE to produce α-carotene (a precursor to some ε-ring containing carotenoids), demonstrated its localization to chloroplasts when transiently expressed in tobacco leaves as a GFP fusion protein. plos.orgplos.org The punctate fluorescence observed is indicative of the enzyme being targeted to and accumulated within these organelles.
Further refinement of these techniques allows for the investigation of the sub-plastidial localization of these enzymes. Research suggests that many carotenoid biosynthetic enzymes are organized into multi-enzyme complexes, often associated with plastid membranes. etsu.eduresearchgate.net Techniques like Bimolecular Fluorescence Complementation (BiFC) are employed to study protein-protein interactions within these putative complexes in vivo. nih.govresearchgate.net BiFC involves splitting a fluorescent protein into two non-fluorescent halves and fusing each half to a different protein of interest. If the two proteins interact, the fluorescent protein is reconstituted, and fluorescence can be observed, providing evidence for the formation of a complex and its subcellular location.
While direct visualization of ε,ε-carotene is challenging due to its physicochemical properties, the consistent localization of carotenoid biosynthetic enzymes to plastids—specifically chloroplasts in photosynthetic tissues and chromoplasts in non-photosynthetic tissues—provides strong evidence that these are the primary sites of ε,ε-carotene synthesis and accumulation. nih.govplos.orgresearchgate.net The organization of these enzymes into membrane-associated complexes within the plastid further suggests that ε,ε-carotene is synthesized in a highly regulated and spatially organized manner to facilitate its integration into functional structures within the organelle.
The following table summarizes key findings from localization studies of carotenoid biosynthetic enzymes, which serve as a proxy for understanding the subcellular environment of ε,ε-carotene.
| Organism | Enzyme Studied (as a proxy) | Methodology | Observed Subcellular Localization |
| Daucus carota (Carrot) | Lycopene β-cyclase 1 (DcLCYB1) | Transient expression of a GFP-fusion protein in tobacco leaves, observed with epi-fluorescence microscopy. | Chloroplasts. plos.orgplos.org |
| Arabidopsis thaliana | Various carotenoid biosynthetic enzymes | Transient expression of YFP-tagged constructs and Bimolecular Fluorescence Complementation (BiFC). | Plastids; evidence of protein-protein interactions suggesting multi-enzyme complexes. etsu.edu |
| Zea mays (Maize) | Phytoene (B131915) synthase (PSY) isozymes | Transient expression of GFP and RFP fusion proteins in maize protoplasts, observed with confocal microscopy. | Plastoglobuli, stroma, and thylakoid membranes within plastids. researchgate.net |
| General Plants | Carotenoid biosynthetic enzymes | Review of studies using fluorescent protein fusions and confocal microscopy. | Plastids (chloroplasts and other types). nih.gov |
Bioengineering and Metabolic Engineering of ε,ε Carotene and ε,ε Carotene Derived Compounds
Strategies for Heterologous Biosynthesis in Microbial Platforms
The biosynthesis of ε,ε-carotene begins with the universal C40 carotenoid precursor, lycopene (B16060). The crucial branching point is the cyclization of lycopene, which is catalyzed by lycopene cyclases. The formation of the ε-ring is specifically catalyzed by lycopene ε-cyclase (LCYE), while the β-ring is formed by lycopene β-cyclase (LCYB). To produce ε,ε-carotene (also known as α-carotene), both LCYE and LCYB activities are required to act on the two ends of the linear lycopene molecule. nih.govmdpi.commdpi.com Further hydroxylation of α-carotene by specific hydroxylases yields important xanthophylls like lutein (B1675518). mdpi.comnih.gov Heterologous expression of the genes encoding these enzymes in well-characterized microbial hosts is the foundational strategy for producing these compounds.
Escherichia coli is a widely used host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. To produce the ε,ε-carotene (α-carotene) backbone, E. coli strains are typically engineered to first produce the precursor, lycopene. This is achieved by introducing genes for geranylgeranyl diphosphate (B83284) synthase (CrtE), phytoene (B131915) synthase (CrtB), and phytoene desaturase (CrtI) from carotenoid-producing organisms. oup.commdpi.com
With a lycopene-producing platform established, the key step is the introduction of lycopene cyclases. The cyclization of lycopene is a critical branch point. While LCYB alone can convert lycopene to β-carotene, the synthesis of α-carotene requires the concerted action of both LCYB and LCYE. nih.gov
Several key strategies have been employed to engineer E. coli for ε,ε-carotene-derived compounds:
Heterologous Expression of LCYE: The gene encoding LCYE from various plant sources, such as Camellia sinensis (tea), has been successfully cloned and functionally expressed in E. coli. academicjournals.org This demonstrates the feasibility of producing the key enzyme for the ε-branch in a bacterial host.
Balancing Cyclase Activity: A significant challenge is the inherent competition between LCYB and LCYE for the lycopene substrate. LCYB often exhibits higher activity, leading to a metabolic flux that predominantly favors the β,β-carotene branch. nih.govmdpi.com Researchers have addressed this by co-expressing LCYE and LCYB and modulating their expression levels to achieve a desired ratio of α-carotene to β-carotene. nih.gov For instance, a fusion protein from the green alga Ostreococcus lucimarinus containing both LCYB and LCYE domains was expressed in E. coli, enabling the simultaneous production of both α- and β-carotene. nih.gov
| Engineering Target | Gene(s) / Strategy | Purpose | Reference |
|---|---|---|---|
| Lycopene Production | crtE, crtB, crtI | Establish the foundational pathway to the lycopene precursor. | oup.com |
| ε-Ring Formation | LCYE (from plants/algae) | Catalyze the formation of the ε-ring, directing flux toward α-carotene. | academicjournals.org |
| α-Carotene Synthesis | Co-expression of LCYE and LCYB | Achieve the dual cyclization of lycopene to form the α-carotene backbone. | nih.gov |
| Precursor Pathway Enhancement | Overexpression of MEP pathway genes; Introduction of MVA pathway | Increase the supply of isoprenoid precursors to boost overall carotenoid titer. | oup.comuwaterloo.ca |
Yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are attractive hosts for carotenoid production. As eukaryotes, they possess cellular compartments like the endoplasmic reticulum and lipid droplets, which can facilitate the synthesis and storage of hydrophobic compounds like carotenoids. nih.govresearchgate.net Fungi, in general, are noted for their natural ability to produce high levels of various carotenoids. researchgate.netnih.gov
Engineering strategies in yeast for producing ε,ε-carotene derivatives mirror those in E. coli but leverage the unique physiology of yeast:
Pathway Reconstruction: The biosynthetic genes for the carotenoid pathway, including phytoene synthase, desaturase, and the crucial lycopene cyclases (LCYB and LCYE), are heterologously expressed. nih.govfrontiersin.org
Host Strain Optimization: The native yeast mevalonate (B85504) (MVA) pathway is the source of isoprenoid precursors. Engineering this pathway, for example by overexpressing key enzymes, can significantly increase the precursor supply for carotenoid synthesis. nih.govfrontiersin.org
Overcoming Rate-Limiting Steps: The asymmetric cyclization of lycopene to α-carotene is a common bottleneck in lutein production in heterologous hosts. nih.gov The expression levels and relative activities of LCYE and LCYB must be carefully balanced to direct metabolic flux towards the desired ε-branch.
Hydroxylation for Xanthophylls: To produce lutein, the α-carotene backbone must be hydroxylated. This requires the introduction of specific carotene hydroxylase genes, such as cytochrome P450-type hydroxylases (e.g., CYP97A and CYP97C), which can act on the ε- and β-rings. nih.gov
While the production of β-carotene and astaxanthin (B1665798) has been more extensively studied in yeast, the established principles and tools are directly applicable to the production of ε,ε-carotene and its derivatives. frontiersin.orgmdpi.com Fungi are considered ideal model organisms for studying carotenogenesis and for determining gene functions in eukaryotes. nih.gov
Microalgae are natural producers of a wide array of carotenoids, including lutein, an ε,ε-carotene derivative. mdpi.commdpi.com Species like Chlamydomonas reinhardtii and Chlorella species are primary candidates for metabolic engineering due to their photosynthetic capabilities and inherent carotenoid pathways. nih.govmdpi.com
Genetic engineering of microalgae for enhanced ε,ε-carotene derivative production focuses on manipulating the endogenous pathway:
Overexpression of LCYE: Since LCYE catalyzes the rate-limiting step for the ε-branch, its overexpression is a primary strategy. In C. reinhardtii, overexpressing the native LCYE gene led to a significant increase in lutein accumulation, up to 2.6-fold higher than the wild type, without negatively impacting cell growth. nih.govnih.gov This demonstrates that enhancing the conversion of lycopene to α-carotene is an effective way to boost lutein productivity. nih.gov
Heterologous Gene Expression: The heterologous expression of an LCYE gene from a lutein-rich Chlorella vulgaris strain in C. reinhardtii also successfully increased lutein content. nih.gov
Photobioreactor Systems: The cultivation of microalgae in controlled photobioreactors is essential for large-scale production. These systems allow for the optimization of light intensity, CO2 concentration, and nutrient supply, which are critical for both biomass accumulation and carotenoid synthesis. nih.govnih.gov Closed photobioreactor systems have been shown to achieve high carotenoid productivity. nih.gov
| Microalgal Species | Gene Target | Strategy | Outcome | Reference |
|---|---|---|---|---|
| Chlamydomonas reinhardtii | Endogenous LCYE | Overexpression | Up to 2.6-fold increase in lutein concentration. | nih.govnih.gov |
| Chlamydomonas reinhardtii | Heterologous LCYE (from C. vulgaris) | Heterologous Expression | Increased lutein content from 0.583 mg/g DW to 1.357 mg/g DW. | nih.gov |
| Chlamydomonas reinhardtii | Endogenous PSY | Overexpression | Influences total carotenoid content. | nih.gov |
Pathway Engineering for Enhanced Titer and Yield
Beyond establishing the core biosynthetic pathway in a heterologous host, further engineering is required to maximize the production titer and yield of ε,ε-carotene and its derivatives. This involves identifying and alleviating metabolic bottlenecks and directing the flow of precursors toward the desired product.
In the carotenoid biosynthetic pathway, several enzymes exert significant control over the metabolic flux. Identifying and optimizing these rate-limiting steps is a cornerstone of metabolic engineering.
Lycopene ε-Cyclase (LCYE): The cyclization of lycopene is the branch point that dictates the fate of the carbon skeleton. The formation of the ε-ring, catalyzed by LCYE, is the specific rate-limiting step for the biosynthesis of the ε,ε-carotene branch and its derivatives like lutein. nih.govmdpi.comescholarship.org Studies in both microalgae and plants have shown that increasing the expression and activity of LCYE effectively redirects lycopene towards α-carotene, thereby increasing the final accumulation of lutein. nih.govnih.gov The catalytic efficiency of LCYE can vary between species, and some LCYE enzymes possess weak bicyclic activity, enabling them to produce some ε,ε-carotene directly, although δ-carotene (mono-cyclized) is often the major product. mdpi.com
The challenge lies in the competition between LCYE and LCYB for their common substrate, lycopene. mdpi.com LCYB is often more catalytically efficient or promiscuous, capable of cyclizing both ends of the lycopene molecule to form β,β-carotene. mdpi.com In contrast, LCYE typically catalyzes only a single cyclization to form δ-carotene, which then requires LCYB to complete the formation of α-carotene. nih.govmdpi.com This inherent competition often results in a metabolic flux that favors the β,β-branch.
Strategies to redirect flux towards the ε,ε-branch include:
Balancing Cyclase Expression: Fine-tuning the relative expression levels of LCYE and LCYB is critical. Overexpressing LCYE relative to LCYB can shift the balance, favoring the initial ε-cyclization of lycopene. This has been a successful strategy for increasing lutein in microalgae. nih.govnih.gov
Enzyme Selection and Engineering: The kinetic properties of LCYE and LCYB from different organisms vary. Selecting enzymes with desired activities (e.g., a highly active LCYE and a less dominant LCYB) can help channel precursors into the α-carotene pathway. mdpi.comoup.com A fusion protein from Ostreococcus lucimarinus containing both cyclase domains demonstrated that the product ratio of α- to β-carotene could be modulated, suggesting a potential strategy for controlling this metabolic branch point. nih.gov
Inhibition of Competing Pathways: In some fungal systems, chemical inhibitors have been used to block competing pathways, such as sterol biosynthesis, which also utilizes MVA pathway precursors. This can redirect the metabolic pool towards carotenoid production. nih.govconsensus.app This principle could be applied through genetic modifications, such as down-regulating genes in competing pathways, to enhance the flux towards ε,ε-carotene.
By combining the overexpression of rate-limiting enzymes like PSY with the careful balancing of cyclase activities at the lycopene branch point, the metabolic flux can be effectively engineered to achieve high titers and yields of ε,ε-carotene and its valuable derivatives in microbial systems.
Co-expression of Complementary Enzymes for Downstream Products
The synthesis of ε,ε-carotene-derived compounds can be achieved through the coordinated expression of multiple enzymes in a heterologous host. A key strategy involves the use of a lycopene ε-cyclase (LCYE) with bicyclase activity in a cellular environment where competing cyclases are absent.
A notable example of this approach is demonstrated by the functional expression of the maize ( Zea mays ) lycopene ε-cyclase (LCYE) in a lycopene-accumulating strain of Escherichia coli that lacks the lycopene β-cyclase (LCYB). In this engineered system, the maize LCYE exhibits the ability to catalyze the formation of two ε-rings, leading to the production of ε,ε-carotene. Furthermore, this system also yields lactucaxanthin (B1234549), a dihydroxylated derivative of ε,ε-carotene, indicating the presence of endogenous or engineered hydroxylase activity acting on the ε,ε-carotene backbone. researchgate.netnih.gov
This demonstrates a viable co-expression strategy: utilizing an LCYE with ε-bicyclase activity in conjunction with a carotenoid hydroxylase to produce downstream derivatives. The absence of LCYB is crucial to prevent the formation of the more common α-carotene (β,ε-carotene) and β-carotene (β,β-carotene), thereby directing the metabolic flux towards ε,ε-carotene and its derivatives.
| Host Organism | Expressed Enzyme(s) | Precursor | Key Products | Reference |
| Escherichia coli | Maize Lycopene ε-cyclase (LCYE) | Lycopene | δ-carotene, ε,ε-carotene, Lactucaxanthin | researchgate.netnih.gov |
Directed Evolution and Synthetic Biology for Novel Carotenoids
Directed evolution and synthetic biology tools offer powerful approaches to modify carotenoid biosynthetic pathways for the production of novel compounds, including derivatives of ε,ε-carotene. These techniques can be used to alter enzyme specificity and redirect metabolic fluxes.
Directed Evolution through Site-Directed Mutagenesis:
Research on the maize LCYE has shown that its product specificity can be altered through site-directed mutagenesis. By identifying key amino acid residues, it is possible to modulate the enzyme's activity, potentially enhancing its ε-bicyclase function or introducing novel catalytic capabilities. This approach allows for the fine-tuning of the carotenoid profile in an engineered organism. researchgate.netnih.gov For instance, specific mutations in the LCYE gene can influence the ratio of monocyclic (δ-carotene) to bicyclic (ε,ε-carotene) products.
Synthetic Biology using CRISPR/Cas9:
The CRISPR/Cas9 gene-editing tool has been effectively used to manipulate carotenoid pathways in various organisms. A common strategy to enhance the production of specific carotenoids is the knockout of competing pathway enzymes. In the context of ε,ε-carotene-related research, CRISPR/Cas9 has been employed to knock out the LCYE gene in several plant and microalgal species to block the α-carotene branch of the pathway and increase the flux towards β-carotene. mdpi.comnih.gov
While the goal of these studies was to enhance β-carotene, the methodology is directly applicable to the production of ε,ε-carotene. For instance, knocking out the LCYB gene in a host organism that naturally possesses an LCYE with bicyclase activity could be a viable strategy to channel the metabolic flux exclusively towards ε,ε-carotene.
| Organism | Gene Edited | Technique | Outcome | Reference |
| Banana (Musa spp.) | Lycopene ε-cyclase (LCYε) | CRISPR/Cas9 | Enhanced β-carotene accumulation | nih.gov |
| Chlamydomonas reinhardtii | Lycopene ε-cyclase (LCYE) | CRISPR/Cas9 | Increased β-carotene and derived carotenoids | mdpi.com |
| Durum Wheat (Triticum turgidum) | Lycopene ε-cyclase (LCYE) | TILLING | Increased β-carotene in leaves | nih.gov |
| Tomato (Solanum lycopersicum) | Lycopene ε-cyclase (LCY-E) | TILLING | Increased lycopene and total carotenoids | mdpi.com |
Cellular Engineering for Improved Intracellular Accumulation and Storage of Hydrophobic Carotenoids
Lipid Droplet Engineering in Yeast:
In yeast, such as Saccharomyces cerevisiae, lipid droplets serve as natural storage organelles for neutral lipids and other hydrophobic compounds. Engineering yeast to increase the size and number of lipid droplets can create a larger sink for carotenoid accumulation. This can be achieved by overexpressing genes involved in triacylglycerol (TAG) synthesis or by deleting genes responsible for lipid droplet degradation. This strategy has been shown to improve the production of β-carotene and could be similarly applied to enhance the storage of ε,ε-carotene in engineered yeast strains. nih.gov
Membrane Engineering in Bacteria:
In bacterial hosts like E. coli, which lack lipid droplets, carotenoids are primarily stored in the cell membrane. High concentrations can disrupt membrane function. Membrane engineering strategies aim to increase the membrane surface area to accommodate more hydrophobic molecules. This can be accomplished by overexpressing proteins that induce the formation of intracellular membrane vesicles. While this approach has shown modest increases in lycopene and β-carotene production, it represents a potential avenue for improving the accumulation of ε,ε-carotene in bacterial systems. mdpi.comnih.gov
| Host Organism | Engineering Strategy | Target Carotenoid | Outcome | Reference |
| Saccharomyces cerevisiae | Increased lipid accumulation | β-carotene | Improved storage of hydrophobic carotenoids | nih.gov |
| Escherichia coli | Overexpression of membrane-bending proteins | β-carotene | 2.9-fold increase in specific production | nih.gov |
| Escherichia coli | Induction of intracellular membrane vesicles | Lycopene, β-carotene | Modest increases in production | mdpi.com |
Evolutionary Biology of ε,ε Carotene Biosynthesis Pathways
Comparative Genomics and Phylogenetics of Carotenoid Biosynthesis Genes
Comparative genomics has been instrumental in unraveling the evolutionary tapestry of carotenoid biosynthesis. By comparing the genomes of various organisms, from bacteria to plants, researchers have identified four major phylogenetic lineages of carotenoid biosynthesis: (i) Proteobacteria; (ii) Firmicutes; (iii) Chlorobi, Cyanobacteria, and photosynthetic eukaryotes; and (iv) Archaea, Bacteroidetes, and two distinct sub-lineages of Actinobacteria. nih.gov This broad phylogenetic framework reveals a complex evolutionary history characterized by vertical inheritance, horizontal gene transfer, and gene duplication events. ed.ac.ukoup.com
The core set of genes encoding the enzymes for the early steps of carotenoid biosynthesis, such as phytoene (B131915) synthase (PSY) and phytoene desaturase (PDS), are generally conserved across photosynthetic organisms. ijbs.comresearchgate.net However, the genes responsible for the later, more specialized steps, including the cyclization of lycopene (B16060) to form α- and β-ionone rings, exhibit greater diversity. ijbs.comresearchgate.net Phylogenetic analyses of these genes, particularly the lycopene cyclases, have provided significant insights into the evolution of the α- and β-carotene branches of the pathway. plos.orgresearchgate.net
In cyanobacteria, the genes involved in the upstream pathway to produce β-carotene are more conserved than those in the subsequent steps. ijbs.comresearchgate.net The distribution of these genes can vary significantly among species, often being dispersed throughout the chromosome rather than clustered together as seen in other eubacteria. ijbs.comresearchgate.net In microalgae, a comprehensive survey of 22 species across different lineages revealed 403 enzymes involved in carotenoid biosynthesis, highlighting the vast enzymatic diversity in these organisms. nih.gov
The table below summarizes key carotenoid biosynthesis genes and their general conservation across different organismal groups.
| Gene/Enzyme | Function | General Conservation |
| Phytoene Synthase (PSY/CrtB) | Catalyzes the formation of phytoene from two molecules of geranylgeranyl pyrophosphate. nih.gov | Highly conserved across carotenogenic taxa. nih.gov |
| Phytoene Desaturase (PDS/CrtI) | Introduces double bonds into phytoene. | Shows significant functional divergence and is not monophyletic. plos.org |
| ζ-Carotene Desaturase (ZDS/CrtQ) | Continues the desaturation of the carotenoid backbone. | Part of the conserved upstream pathway in many cyanobacteria. ijbs.comresearchgate.net |
| Lycopene β-cyclase (LCYB/CrtL-b) | Catalyzes the formation of two β-rings in lycopene to produce β-carotene. frontiersin.org | Widespread in nature. nih.gov |
| Lycopene ε-cyclase (LCYE/CrtL-e) | Catalyzes the formation of an ε-ring in lycopene. frontiersin.org | Found in green algae, higher plants, and some cyanobacteria. nih.gov |
Evolutionary Origins of Lycopene Epsilon Cyclases (LCYE)
The emergence of lycopene epsilon cyclases (LCYE) was a pivotal event in the evolution of carotenoid biosynthesis, as it enabled the production of α-carotene and its derivatives, most notably lutein (B1675518). Phylogenetic studies strongly suggest that LCYE genes evolved from lycopene beta-cyclase (LCYB) genes through a process of gene duplication followed by functional divergence. plos.orgnih.gov This evolutionary path is supported by the sequence homology and shared structural domains between LCYB and LCYE. mdpi.com
The phylogenetic tree of lycopene cyclases shows a clear separation between the LCYB and LCYE clades, with an ancient gene duplication event likely giving rise to these two distinct enzyme types. researchgate.net LCYE has been identified only in green algae, higher plants, and certain cyanobacteria like Prochlorococcus marinus. nih.gov This distribution suggests that the evolution of LCYE is closely linked to the evolution of oxygenic photosynthesis and the need for specific xanthophylls for photoprotection and light harvesting in these organisms.
The enzymatic activity of LCYE can vary between different species. While some LCYEs, like the one from Arabidopsis thaliana, primarily function as ε-monocyclases, others from species like lettuce and rice exhibit ε-bicyclase activity, converting lycopene into ε-carotene. mdpi.com Furthermore, some LCYEs also possess a degree of β-monocyclase activity. mdpi.com This functional plasticity likely reflects the diverse evolutionary pressures and metabolic requirements of different organisms.
Divergence and Conservation of Carotenoid Cyclase and Hydroxylase Gene Families
The carotenoid cyclase and hydroxylase gene families have undergone significant divergence and conservation throughout their evolutionary history. Carotenoid cyclases, which catalyze the formation of the terminal rings of carotenes, exist in multiple non-homologous forms that perform similar biochemical reactions. plos.org The CrtL-type cyclases, which include both β- and ε-cyclases, are found in cyanobacteria and photosynthetic eukaryotes. plos.org Independent gene duplications and subsequent divergence within this family have likely led to the paralogous CrtL-type β- and ε-cyclases observed in both Prochlorococcus and photosynthetic eukaryotes. plos.org
Carotenoid hydroxylases, which are responsible for the synthesis of xanthophylls, also exhibit a complex evolutionary history. In higher plants, two main classes of these enzymes exist: the non-heme di-iron (BCH) type and the heme-containing cytochrome P450 (CYP97) type. nih.govresearchgate.net Phylogenetic analysis suggests that the BCH genes in green algae and higher plants share a common, non-cyanobacterial ancestor, while the BCH gene in red algae is of cyanobacterial origin. nih.gov The CYP97 family is more ancient, with CYP97B homologs found in most algae, suggesting its origin predates the diversification of modern algal groups. nih.gov The CYP97A and CYP97C subfamilies, which are crucial for lutein synthesis, are found widespread only in green algae and are more closely related to each other than to CYP97B. nih.gov
The table below provides a comparative overview of the two major carotenoid hydroxylase families in plants.
| Gene Family | Enzyme Type | Primary Substrate(s) | Evolutionary Origin |
| BCH (β-carotene hydroxylase) | Non-heme di-iron | β-carotene, β-ring of α-carotene. nih.gov | Non-cyanobacterial in green algae and plants; cyanobacterial in red algae. nih.gov |
| CYP97 (Cytochrome P450) | Heme-containing monooxygenase | α-carotene, β-carotene. nih.govoup.com | Ancient, with CYP97B predating algal diversification; CYP97A/C widespread in green algae. nih.gov |
Adaptive Evolution of ε,ε-Carotene Pathways in Response to Environmental Pressures
The evolution of ε,ε-carotene pathways has been significantly shaped by environmental pressures, particularly those related to light and oxidative stress. nih.govnih.gov Carotenoids, including those derived from ε,ε-carotene, play crucial roles in photoprotection by quenching reactive oxygen species (ROS) and dissipating excess light energy. frontiersin.org Consequently, the selective pressures to optimize these protective functions have driven the adaptive evolution of the biosynthetic pathways.
Mutants of photosynthetic organisms with reduced carotenoid content are more susceptible to photo-oxidative damage, underscoring the adaptive significance of these pigments. frontiersin.org The accumulation of carotenoids is often enhanced in response to various abiotic stresses, such as high light, extreme temperatures, and drought, which all lead to increased ROS production. frontiersin.orgresearchgate.netresearchgate.net This stress-induced accumulation suggests that the regulatory networks controlling carotenoid biosynthesis have evolved to be responsive to environmental cues.
The xanthophyll cycle, which involves the interconversion of violaxanthin (B192666), antheraxanthin, and zeaxanthin (B1683548), is a key mechanism for photoprotection and is dependent on the products of both the β,β- and β,ε-carotene branches. frontiersin.org The evolution of the enzymes involved in this cycle, and the pathways that feed into it, has been critical for the adaptation of plants to fluctuating light environments. The diversification of carotenoid hydroxylases, for instance, has allowed for a more precise regulation of xanthophyll composition in response to different light conditions. nih.gov
Hypothesis on the Independent and Convergent Evolution of Carotenoid Pathways
The widespread yet phylogenetically patchy distribution of certain carotenoid biosynthetic capabilities suggests a history of both independent and convergent evolution. Convergent evolution, the independent evolution of similar traits in different lineages, is evident in the acquisition of similar carotenoid profiles in distantly related organisms facing similar environmental challenges. nih.gov For example, the evolution of red coloration through carotenoid pigments has occurred multiple times across the animal kingdom. nih.gov
The molecular mechanisms underlying this convergence can be diverse. In some cases, it may involve parallel changes in homologous genes, while in others, entirely different genetic pathways may be co-opted to produce a similar phenotype. nih.gov An example of non-parallel convergence is seen in poison frogs, where red coloration has evolved through red pterin (B48896) pigments in one lineage and through red ketocarotenoids in another. nih.gov
The independent evolution of carotenoid pathways, or at least parts of them, is also supported by evidence of horizontal gene transfer (HGT). The transfer of carotenoid biosynthesis genes from a fungal donor to an ancestral aphid, for example, has led to the diversification of these genes within the aphid lineage. oup.com This suggests that HGT can provide the raw genetic material for the independent evolution of novel metabolic capabilities.
The complex phylogenetic patterns of carotenoid biosynthesis genes, with instances of both deep conservation and lineage-specific diversification, support the hypothesis that these pathways have evolved through a combination of vertical descent, gene duplication, HGT, and convergent evolution, all shaped by the diverse selective pressures encountered by different organisms. nih.govplos.org
Q & A
Q. What theoretical frameworks guide the study of ε-carotene’s role in photosynthetic systems?
- Methodological Answer : Apply Förster resonance energy transfer (FRET) theory to model exciton transfer efficiency between ε-carotene and chlorophyll. Use kinetic Monte Carlo simulations to explore light-harvesting dynamics. Link findings to broader hypotheses about carotenoid photoprotection mechanisms in chloroplasts .
Reproducibility and Protocol Design
Q. How can researchers ensure reproducibility in ε-carotene, (6S,6'S)-, extraction protocols across labs?
- Methodological Answer : Publish detailed SOPs with critical parameters (e.g., extraction solvent ratios, centrifugation speeds). Use a "round-robin" validation approach, where multiple labs replicate the protocol and report yield/purity data. Analyze inter-lab variability using coefficient of variation (CV) metrics .
Q. What steps mitigate bias in meta-analyses of ε-carotene’s health effects?
- Methodological Answer : Adhere to PRISMA guidelines for systematic reviews. Register the review protocol prospectively (e.g., PROSPERO). Assess publication bias via funnel plots and Egger’s regression. Include sensitivity analyses to evaluate the impact of low-quality studies .
Data Presentation and Reporting
Q. How should researchers present conflicting data on ε-carotene’s oxidative stability in peer-reviewed manuscripts?
- Methodological Answer : Use tabular summaries to juxtapose experimental conditions and outcomes (e.g., Table 1: Temperature vs. Degradation Rate). Discuss methodological differences (e.g., oxygen exposure levels) as potential sources of variation. Propose standardized testing guidelines for future studies .
Q. What metadata is essential when publishing spectral data for ε-carotene, (6S,6'S)-?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
